molecular formula C5H13N4O5PS B1240971 Sulphostin

Sulphostin

Katalognummer: B1240971
Molekulargewicht: 272.22 g/mol
InChI-Schlüssel: AYVBXTCIPLYEBG-NMAPHRJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulphostin is a novel natural product isolated from the culture broth of Streptomyces sp. MK251-43F3, functioning as a potent and covalent inhibitor of dipeptidyl peptidases (DPPs) . Its unique structure features a characteristic amino(sulfoamino)phosphinyl group on a piperidine ring, which acts as an electrophilic warhead . This phosphosulfamate moiety covalently modifies the active site serine residue of DPP enzymes, leading to irreversible inhibition, with the (S)-3-aminopiperidin-2-one moiety serving as the leaving group . Initially identified as a potent DPP4 (CD26) inhibitor with an IC50 of 79 nM, this compound also inhibits the intracellular enzymes DPP9 (IC50 = 1.39 µM) and DPP8 (IC50 = 6.93 µM) . The inhibitory activity is highly dependent on its complete structure, including the sulfonic acid group which contributes to the compound's stability . This compound serves as a valuable research tool for investigating the physiological roles of DPP enzymes. Its inhibition of DPPIV/CD26 has been shown to stimulate hematopoiesis in mice, increasing granulocyte colony-stimulating factor (G-CSF) production and neutrophil counts, suggesting DPPIV as a target for hematopoietic stimulation . Furthermore, as a starting point for inhibitor design, this compound has inspired the development of a new class of N -phosphonopiperidones with high selectivity for DPP8 and DPP9 over DPP4 . These intracellular proteases are key regulatory hubs in processes such as inflammasome activation, pyroptosis, and DNA repair, making them promising targets for inflammation and cancer research . This compound is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H13N4O5PS

Molekulargewicht

272.22 g/mol

IUPAC-Name

[amino-[(3S)-3-amino-2-oxopiperidin-1-yl]phosphoryl]sulfamic acid

InChI

InChI=1S/C5H13N4O5PS/c6-4-2-1-3-9(5(4)10)15(7,11)8-16(12,13)14/h4H,1-3,6H2,(H3,7,8,11)(H,12,13,14)/t4-,15-/m0/s1

InChI-Schlüssel

AYVBXTCIPLYEBG-NMAPHRJESA-N

Isomerische SMILES

C1C[C@@H](C(=O)N(C1)[P@](=O)(N)NS(=O)(=O)O)N

Kanonische SMILES

C1CC(C(=O)N(C1)P(=O)(N)NS(=O)(=O)O)N

Synonyme

sulphostin

Herkunft des Produkts

United States

Foundational & Exploratory

Sulphostin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) discovered from a microbial source. The document details its discovery, the producing organism, methods for its isolation and purification, its mechanism of action, and the downstream physiological effects of its enzymatic inhibition. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, medicinal chemistry, and drug development.

Discovery and Producing Organism

This compound was first isolated from the culture broth of the bacterial strain Streptomyces sp. MK251-43F3.[1][2][3][4][5] This discovery was the result of a screening program aimed at identifying novel inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of DPP-IV. The inhibition of DPP-IV by this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in the circulating levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, ultimately resulting in lower blood glucose levels.

Studies have shown that this compound acts as a covalent inhibitor of DPP-IV.[6] The phosphosulfamate group of this compound covalently binds to the catalytically active serine residue in the active site of DPP-IV, leading to irreversible inhibition of the enzyme.

Quantitative Data

The inhibitory activity of this compound against DPP-IV has been quantified, with reported IC50 values varying slightly across different studies and depending on whether the natural product or a synthetic version was tested.

CompoundTargetIC50 ValueReference
Natural this compoundDPP-IV21 nM[2][7]
Synthetic (3S, RP)-SulphostinDPP-IV6.0 ng/mL[1][4]
Synthetic (3R, RP)-Sulphostin (C-3 epimer)DPP-IV8.9 ng/mL[1][4]

Experimental Protocols

Fermentation of Streptomyces sp. MK251-43F3 (Generalized Protocol)

While the specific fermentation medium and conditions for Streptomyces sp. MK251-43F3 to produce this compound are not detailed in publicly available literature, a general protocol for the cultivation of Streptomyces for secondary metabolite production can be outlined.

4.1.1. Media Composition (Exemplary)

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0-7.2 before sterilization.

  • Production Medium (per liter):

    • Soluble Starch: 40 g

    • Soybean Meal: 20 g

    • Yeast Extract: 2 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • NaCl: 3 g

    • Trace element solution: 1 mL

    • Adjust pH to 7.0 before sterilization.

4.1.2. Fermentation Conditions

  • Inoculum Preparation: A well-sporulated culture of Streptomyces sp. MK251-43F3 from an agar plate is used to inoculate the seed medium. The seed culture is incubated for 2-3 days at 28-30°C with shaking at 200-250 rpm.

  • Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.

  • Incubation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.

  • Monitoring: The fermentation is monitored for pH, cell growth, and this compound production (using a DPP-IV inhibition assay).

Isolation and Purification of this compound (Generalized Protocol)

The following is a representative multi-step chromatographic procedure for the purification of a polar, water-soluble compound like this compound from a fermentation broth.

  • Harvest and Clarification: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The resulting supernatant is the starting material for purification.

  • Adsorption Chromatography: The clarified supernatant is passed through a column packed with a hydrophobic resin (e.g., Diaion HP-20). After loading, the column is washed with water to remove salts and highly polar impurities. This compound is then eluted with a stepwise gradient of methanol or acetone in water.

  • Ion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and subjected to anion-exchange chromatography (e.g., DEAE-Sephadex). The column is washed with a low concentration buffer and this compound is eluted with an increasing salt gradient (e.g., NaCl).

  • Size-Exclusion Chromatography: Further purification is achieved by gel filtration chromatography (e.g., Sephadex G-25) to separate molecules based on size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) to obtain highly pure this compound.

Illustrative Purification Table

The following table is a representative example to illustrate how the purification process of a natural product like this compound would be quantitatively monitored. The values presented are hypothetical.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant50,0001,000,000201001
HP-20 Adsorption10,000800,00080804
Anion Exchange1,000600,0006006030
Size Exclusion100400,0004,00040200
RP-HPLC5250,00050,000252,500
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol is based on a fluorometric assay commonly used to screen for DPP-IV inhibitors.[8][9]

  • Materials:

    • DPP-IV enzyme (human recombinant)

    • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • Test compound (this compound) and positive control (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of assay buffer, 10 µL of the test compound at various concentrations, and 10 µL of the DPP-IV enzyme solution.

    • For the control (100% activity), add 10 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

DPP_IV_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_pancreatic Pancreatic Beta-Cell This compound This compound DPPIV DPP-IV (Active) This compound->DPPIV Inhibits GLP1_active Active GLP-1/GIP DPPIV->GLP1_active Degrades DPPIV_inhibited DPP-IV (Inactive) GLP1_inactive Inactive GLP-1/GIP GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin Stimulates

Caption: DPP-IV inhibition by this compound prevents incretin degradation.

Experimental Workflow

Sulphostin_Workflow cluster_discovery Discovery & Production cluster_purification Purification cluster_analysis Analysis & Characterization Fermentation Streptomyces sp. MK251-43F3 Fermentation Harvest Harvest & Clarification Fermentation->Harvest Adsorption Adsorption Chromatography Harvest->Adsorption IonExchange Ion-Exchange Chromatography Adsorption->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion HPLC RP-HPLC SizeExclusion->HPLC Purethis compound Pure this compound HPLC->Purethis compound Structure Structure Elucidation (NMR, MS) Bioassay DPP-IV Inhibition Assay Purethis compound->Structure Purethis compound->Bioassay

Caption: Workflow for this compound production, purification, and analysis.

References

Sulphostin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, naturally derived inhibitor of dipeptidyl peptidase IV (DPP-IV) and other related serine proteases such as DPP8 and DPP9.[1][2][3] Its unique chemical structure, featuring a phosphosulfamate functional group, and its covalent mechanism of action have garnered significant interest in the field of drug discovery, particularly for the development of therapeutics for type 2 diabetes and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its synthesis based on published literature, a summary of its biological activity, and a visualization of its mechanism of action.

Chemical Structure

This compound, isolated from the culture broth of Streptomyces sp. MK251-43F3, is an organophosphorus compound characterized by a piperidinone ring and a unique amino(sulfoamino)phosphinyl group.[2][4] The absolute configurations at the two chiral centers, C-3 and the phosphorus atom, have been determined to be S and R, respectively, through X-ray crystallography of synthetic stereoisomers.[2]

The core structure consists of an (S)-3-aminopiperidine-2-one moiety linked to a phosphosulfamate group. This phosphosulfamate "warhead" is crucial for its covalent inhibitory activity.[1][6]

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a notable large-scale synthesis developed to facilitate further in vivo studies.[7][8] The presented methodology is a detailed breakdown of the optimized, multi-step synthesis, which avoids cryogenic temperatures and column chromatography for key steps.[7]

Experimental Protocols

Step 1: Synthesis of (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3)

This initial step involves the protection and cyclization of L-ornithine.

  • Reaction: L-ornithine hydrochloride is first converted to its methyl ester dihydrochloride, which then undergoes cyclization and subsequent protection with a benzyloxycarbonyl (Cbz) group.

  • Detailed Protocol:

    • Suspend L-ornithine hydrochloride (1250 g, 7.40 mol) in methanol (3.7 L).

    • Slowly add thionyl chloride (568 mL, 7.78 mol) while maintaining the internal temperature below 0 °C.

    • Stir the mixture for 3 hours at 50-55 °C.

    • Evaporate the reaction mixture under reduced pressure.

    • Crystallize the residue by trituration in diisopropyl ether (4.0 L).

    • Collect the crystals by filtration and dry to yield L-ornithine methyl ester dihydrochloride (17).

    • The cyclization of compound 17 is carried out with an aqueous sodium carbonate solution at room temperature.

    • Continuous addition of sodium hydrogen carbonate and benzyl chloroformate to the cyclization mixture yields (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3).[7]

Step 2: Synthesis of (3S)-3-Benzyloxycarbonylamino-1-diaminophosphinyl-2-piperidinone (4)

This step introduces the phosphinyl group to the piperidinone ring.

  • Reaction: Compound 3 is treated with phosphoryl chloride followed by amination with aqueous ammonia.

  • Detailed Protocol:

    • React compound 3 (600 g) with chlorotrimethylsilane and diisopropylethylamine at room temperature.

    • Treat the resulting mixture with phosphoryl chloride to give a phosphinyl chloride intermediate.

    • Pour the intermediate into an aqueous ammonia solution, maintaining the pH between 9 and 11, to yield compound 4.[8]

Step 3: Sulfonation and Optical Resolution

This crucial step involves the sulfonation of the phosphinyl group and the separation of the resulting diastereomers.

  • Reaction: Compound 4 is sulfonated using a pyridine/sulfur trioxide complex. The diastereomeric mixture is then resolved by fractional crystallization using (1S,2R)-(+)-2-amino-1,2-diphenylethanol (ADPE).

  • Detailed Protocol:

    • Treat compound 4 (294 g) with 1.2 equivalents of pyridine/sulfur trioxide complex at 0-5 °C.

    • Add 2.5 equivalents of ADPE to the reaction mixture to precipitate the desired diastereomer as a salt (15).[8]

Step 4: Final Deprotection to Yield this compound (1)

The final step involves the removal of the Cbz protecting group to yield the active this compound.

  • Reaction: Hydrogenolysis is employed to remove the benzyloxycarbonyl group.

  • Detailed Protocol:

    • The separated diastereomeric salt (15) is subjected to hydrogenolysis to cleave the Cbz group, yielding the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow L_Ornithine L-Ornithine Hydrochloride Intermediate_17 L-Ornithine Methyl Ester Dihydrochloride (17) L_Ornithine->Intermediate_17 1. SOCl2, MeOH 2. iPr2O Compound_3 (3S)-3-Benzyloxycarbonylamino- 2-piperidinone (3) Intermediate_17->Compound_3 1. Na2CO3(aq) 2. NaHCO3, Cbz-Cl Compound_4 (3S)-3-Benzyloxycarbonylamino- 1-diaminophosphinyl-2-piperidinone (4) Compound_3->Compound_4 1. TMSCl, DIPEA 2. POCl3 3. NH3(aq) Diastereomeric_Mixture Diastereomeric Mixture Compound_4->Diastereomeric_Mixture Pyridine-SO3 Salt_15 Diastereomeric Salt (15) Diastereomeric_Mixture->Salt_15 Fractional Crystallization with ADPE This compound This compound (1) Salt_15->this compound Hydrogenolysis Covalent_Inhibition cluster_Enzyme DPP Active Site Catalytic_Triad Catalytic Triad (Ser, His, Asp) Non_covalent_Complex Enzyme-Sulphostin Non-covalent Complex Serine_Residue Serine Residue (Ser-OH) This compound This compound This compound->Non_covalent_Complex Binding to Active Site Covalent_Adduct Covalently Modified Enzyme (Inactive) Non_covalent_Complex->Covalent_Adduct Nucleophilic Attack by Serine Leaving_Group (S)-3-aminopiperidin-2-one (Leaving Group) Covalent_Adduct->Leaving_Group Release

References

Sulphostin as a Covalent Inhibitor of DPP-IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin, a natural product isolated from Streptomyces sp., has been identified as a potent, covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other homologous enzymes such as DPP8 and DPP9. Its unique phosphosulfamate warhead engages the catalytic serine residue in the enzyme's active site, forming an irreversible covalent bond. This mechanism of action distinguishes it from many reversible DPP-IV inhibitors. This technical guide provides an in-depth overview of this compound's interaction with DPP-IV, including its inhibitory potency, mechanism of covalent modification, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of enzymology, drug discovery, and chemical biology.

Introduction to this compound and DPP-IV

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated therapeutic target for the treatment of type 2 diabetes.

This compound is a natural product that has been shown to be a potent inhibitor of DPP-IV.[1] It consists of a piperidine ring with key functional groups, including a characteristic amino(sulfoamino)phosphinyl group. The interaction of this compound with DPP-IV is of significant interest due to its covalent nature, which can offer prolonged pharmacodynamic effects.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against DPP-IV and other DPP family members has been quantified using various biochemical assays. The data, including IC50 values and kinetic parameters for covalent inhibition, are summarized below.

Target EnzymeInhibitorIC50k_inact (s⁻¹)K_I (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
DPP-IVThis compound6.0 ng/mL0.00023 ± 0.00003733 ± 329317[2][3]
DPP-IVThis compound C-3 epimer8.9 ng/mL---[3]
DPP-IVSulphonic acid-deficient analogue 27a11 nM---[4]

Note: IC50 values are dependent on assay conditions and incubation time for covalent inhibitors. The k_inact/K_I provides a more accurate measure of potency for irreversible inhibitors.

Mechanism of Covalent Inhibition

The covalent inhibition of DPP-IV by this compound proceeds through a nucleophilic attack from the catalytic serine residue (Ser630 in human DPP-IV) on the electrophilic phosphorus atom of this compound's phosphosulfamate group. This reaction results in the formation of a stable, covalent phosphosulfonyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[5]

The covalent bond formation has been confirmed by X-ray crystallography, which shows the phosphosulfamate group of this compound covalently attached to the catalytically active serine residue (S630) of DPP-IV.[5]

G Ser630 Ser630 His740 His740 Asp708 Asp708 This compound This compound Non-covalent_Complex Initial Non-covalent Enzyme-Inhibitor Complex (E-I) This compound->Non-covalent_Complex Reversible Binding (K_I) Covalent_Adduct Covalent Phosphosulfonyl-Enzyme Complex (E-I*) Non-covalent_Complex->Covalent_Adduct Nucleophilic Attack by Ser630 (k_inact) Leaving_Group (S)-3-aminopiperidin-2-one Covalent_Adduct->Leaving_Group Displacement

Mechanism of Covalent Inhibition of DPP-IV by this compound.

Experimental Protocols

The characterization of this compound as a covalent inhibitor of DPP-IV involves a series of experiments to determine its potency, kinetics of inactivation, and to confirm the covalent modification.

In Vitro DPP-IV Inhibition Assay (IC50 Determination)

This protocol is used for the initial screening and determination of the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Recombinant human DPP-IV enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).

    • This compound (or test compound).

    • Assay buffer: Tris-HCl or HEPES buffer, pH 7.4-8.0.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-IV enzyme solution to each well, followed by the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the GP-AMC substrate to all wells.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Dependent Inhibition Assay (Determination of k_inact and K_I)

This assay is crucial for characterizing the kinetics of irreversible inhibition.

  • Procedure:

    • Incubate DPP-IV with various concentrations of this compound at 37°C.

    • At different time points, withdraw aliquots from each incubation mixture and dilute them into a solution containing the GP-AMC substrate to initiate the enzyme activity measurement. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

    • Measure the residual enzyme activity for each time point and inhibitor concentration.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I): k_obs = k_inact * [I] / (K_I + [I])

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation.

  • Procedure:

    • Incubate a concentrated solution of DPP-IV with an excess of this compound to ensure complete modification.

    • Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

    • Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the modified enzyme. The mass increase should correspond to the mass of the this compound fragment that covalently binds to the enzyme.

    • For more detailed analysis, digest the modified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide by searching for a peptide with a mass shift corresponding to the this compound adduct.

    • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (i.e., the catalytic serine residue).

G cluster_0 Experimental Workflow Start Start IC50_Assay IC50 Determination (In Vitro Inhibition Assay) Start->IC50_Assay Time_Dependent_Assay Time-Dependent Inhibition Assay IC50_Assay->Time_Dependent_Assay Potent Inhibition Observed Determine_kinact_KI Calculate k_inact and K_I Time_Dependent_Assay->Determine_kinact_KI Mass_Spec Mass Spectrometry Analysis Determine_kinact_KI->Mass_Spec Confirm_Adduct Confirm Covalent Adduct and Modification Site Mass_Spec->Confirm_Adduct End Characterization Complete Confirm_Adduct->End

Workflow for Characterizing a Covalent DPP-IV Inhibitor.

Structure-Activity Relationship (SAR)

Studies on analogues of this compound have provided insights into the structural requirements for its inhibitory activity.[4] All functional groups on the piperidine ring are considered crucial for potent DPP-IV inhibition. The sulfonic acid group, which forms the amino(sulfoamino)phosphinyl group, also contributes to the compound's stability. Interestingly, a sulfonic acid-deficient five-membered ring analogue demonstrated very potent inhibitory activity, with an IC50 of 11 nM, suggesting that modifications to the core scaffold can modulate potency.[4] The stereochemistry at the phosphorus atom is critical for the inhibitory activity, whereas the configuration at the C-3 position of the piperidine ring appears to have less impact.[3]

G Sulphostin_Core This compound Scaffold Phosphorus_Stereochem Phosphorus Stereochemistry Sulphostin_Core->Phosphorus_Stereochem Piperidine_Ring Piperidine Ring Functional Groups Sulphostin_Core->Piperidine_Ring Sulfonic_Acid Sulfonic Acid Group Sulphostin_Core->Sulfonic_Acid Potency Inhibitory Potency Phosphorus_Stereochem->Potency Crucial for Activity Piperidine_Ring->Potency Important for Activity Sulfonic_Acid->Potency Contributes to Stability & Activity

Key Structural Determinants of this compound's Activity.

Conclusion

This compound serves as a compelling example of a natural product-derived covalent inhibitor of DPP-IV. Its detailed characterization through kinetic and structural studies has provided valuable insights into the molecular mechanisms of irreversible enzyme inhibition. The experimental protocols outlined in this guide offer a systematic approach for researchers to investigate and characterize similar covalent inhibitors. A thorough understanding of the quantitative inhibitory profile, mechanism of action, and structure-activity relationships of compounds like this compound is essential for the rational design and development of next-generation covalent therapeutics.

References

The Decisive Role of the Phosphosulfamate Moiety in Sulphostin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphosulfamate group's critical role in the biological activity of Sulphostin, a potent covalent inhibitor of dipeptidyl peptidase IV (DPP-IV) and related serine proteases. Through a comprehensive review of structure-activity relationship (SAR) studies, kinetic data, and experimental methodologies, this document elucidates the mechanism by which this unique functional group drives this compound's potent and selective inhibitory action.

Introduction to this compound and its Phosphosulfamate "Warhead"

This compound is a natural product isolated from Streptomyces sp. that has garnered significant interest as a potent inhibitor of DPP-IV, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[1][2] Its chemical architecture is distinguished by a piperidine ring scaffold and, most notably, a phosphosulfamate group. This functional group, often referred to as the "warhead," is the lynchpin of this compound's biological activity, enabling a covalent mode of inhibition that leads to potent and sustained enzyme inactivation.[3][4]

The phosphosulfamate moiety acts as an electrophilic trap for the catalytic serine residue within the active site of target enzymes like DPP-IV, DPP8, and DPP9.[3][4] This covalent interaction forms a stable, long-lasting complex that effectively abolishes the enzyme's catalytic function. Structure-activity relationship studies have unequivocally demonstrated that the integrity of the phosphosulfamate group is paramount for this compound's inhibitory potency.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound and its analogues has been quantified through various biochemical assays, providing key kinetic parameters that underscore the importance of the phosphosulfamate group. The following tables summarize the available quantitative data, offering a clear comparison of the inhibitory activities against DPP-IV, DPP8, and DPP9.

CompoundTarget EnzymeIC50 (nM)Reference
This compound DPP-IV21[5]
Synthetic this compound DPP-IV6.0 ng/mL[1]
This compound C-3 epimer DPP-IV8.9 ng/mL[1]
Analogue 27a (sulfonic acid-deficient) DPP-IV11

Table 1: IC50 Values of this compound and Key Analogues against DPP-IV. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data highlights the high potency of this compound and the interesting activity of an analogue lacking the sulfonic acid group.

InhibitorTarget Enzymek_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)Reference
This compoundDPP-40.131.91140[3]
This compoundDPP-80.111.61145[3]
This compoundDPP-90.151.12272[3]

Table 2: Kinetic Parameters of this compound Inhibition. These parameters describe the covalent inhibition process, where K_I is the initial binding affinity, k_inact is the maximal rate of inactivation, and k_inact/K_I represents the overall efficiency of the covalent inhibitor.

The Covalent Inhibition Mechanism: A Central Role for the Phosphosulfamate Group

The inhibitory activity of this compound is a direct consequence of the phosphosulfamate group's ability to covalently modify the catalytic serine residue in the active site of DPP enzymes.[4] This process can be visualized as a two-step mechanism:

  • Initial Non-covalent Binding: this compound first binds to the enzyme's active site through non-covalent interactions.

  • Nucleophilic Attack and Covalent Bond Formation: The hydroxyl group of the catalytic serine performs a nucleophilic attack on the phosphorus atom of the phosphosulfamate group. This results in the formation of a stable phosphosufamyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[4]

G cluster_0 This compound-DPP Interaction This compound This compound (with Phosphosulfamate) Non_covalent_Complex Non-covalent Enzyme-Inhibitor Complex This compound->Non_covalent_Complex Reversible Binding DPP_Active_Site DPP Enzyme (Active Site Serine) DPP_Active_Site->Non_covalent_Complex Covalent_Complex Covalent Phosphosulfamyl- Enzyme Adduct (Inactive Enzyme) Non_covalent_Complex->Covalent_Complex Nucleophilic Attack (Irreversible) Leaving_Group Leaving Group ((S)-3-aminopiperidin-2-one) Covalent_Complex->Leaving_Group

Figure 1. Mechanism of covalent inhibition of DPP enzymes by this compound.

Signaling Pathway Modulation by this compound

By inhibiting DPP-IV, this compound modulates the incretin signaling pathway, which plays a crucial role in glucose regulation. DPP-IV is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, leading to several downstream physiological effects that contribute to lower blood glucose levels.

G This compound This compound DPPIV DPP-IV This compound->DPPIV Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPPIV->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPPIV Degradation Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Opposes Insulin Action

Figure 2. Simplified signaling pathway affected by this compound-mediated DPP-IV inhibition.

Experimental Protocols

Accurate determination of this compound's inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • This compound (or analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the DPP-IV enzyme solution to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Sitagliptin).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically over time or take an endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

G start Start prep_inhibitor Prepare this compound Dilution Series start->prep_inhibitor add_enzyme Add DPP-IV Enzyme to 96-well Plate prep_inhibitor->add_enzyme add_inhibitor Add this compound Dilutions & Controls to Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: ~360nm, Em: ~460nm) add_substrate->measure_fluorescence calculate Calculate % Inhibition and IC50 Value measure_fluorescence->calculate end End calculate->end

Figure 3. Experimental workflow for the in vitro DPP-IV inhibition assay.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method directly confirms the covalent binding of this compound to the target enzyme by detecting the mass shift of the protein.

Materials:

  • Purified DPP-IV enzyme

  • This compound

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the purified DPP-IV enzyme with an excess of this compound in the reaction buffer for a sufficient time to ensure complete reaction.

  • As a control, incubate the enzyme with the vehicle (solvent) under the same conditions.

  • Desalt the protein samples using a suitable method (e.g., C4 ZipTip or buffer exchange) to remove non-volatile salts.

  • Inject the desalted protein samples into the LC-MS system.

  • Perform chromatographic separation using a short C4 or C8 column with a water/acetonitrile gradient containing formic acid.

  • Acquire mass spectra of the intact protein in positive ion mode.

  • Deconvolute the resulting multi-charged spectra to obtain the accurate mass of the protein.

  • Compare the mass of the this compound-treated enzyme with the control. A mass increase corresponding to the mass of the phosphosulfamate moiety confirms covalent modification.

Conclusion

The phosphosulfamate group is the defining structural feature responsible for the potent and covalent inhibitory activity of this compound against DPP-IV, DPP8, and DPP9. Its electrophilic nature facilitates the irreversible modification of the catalytic serine residue, leading to sustained enzyme inactivation. The quantitative data and mechanistic insights presented in this guide underscore the critical role of this "warhead" in the biological function of this compound and highlight its significance in the design of novel covalent inhibitors for various therapeutic targets. Further exploration of the phosphosulfamate moiety in medicinal chemistry may unlock new avenues for the development of highly potent and selective drugs.

References

Understanding the Stereochemistry of Sulphostin for its Potent Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin, a natural product isolated from Streptomyces sp. MK251-43F3, is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other related serine proteases like DPP8 and DPP9.[1][2] Its unique chemical structure, featuring a piperidone ring and a characteristic amino(sulfoamino)phosphinyl group, presents two crucial stereocenters that dictate its biological activity.[3] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its impact on inhibitory potency, the underlying mechanism of action, and the experimental methodologies used for its characterization.

Introduction to this compound and its Therapeutic Potential

This compound has garnered significant interest in the scientific community due to its potent inhibitory activity against DPP-IV, a key enzyme in glucose homeostasis.[1][4] By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, making it a promising candidate for the development of anti-diabetic agents. Furthermore, its activity against DPP8 and DPP9, which are implicated in immunological responses and cancer, expands its therapeutic potential.[5][6] The core of this compound's potent bioactivity lies in its specific stereochemical configuration.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers: one at the C-3 position of the 3-aminopiperidin-2-one moiety and the other at the phosphorus atom of the phosphosulfamate group.[1][4] This results in four possible stereoisomers: (3S, RP), (3S, SP), (3R, RP), and (3R, SP). Through total synthesis and X-ray crystallography, the absolute configuration of the naturally occurring and most active form of this compound has been determined to be (3S, RP).[1][4]

Quantitative Analysis of Stereoisomer Activity

The critical role of stereochemistry in the biological activity of this compound is evident from the varying inhibitory potencies of its four stereoisomers against DPP-IV. The following table summarizes the quantitative data from these studies.

Stereoisomer ConfigurationDPP-IV Inhibitory Activity (IC50 in ng/mL)
(3S, RP) - Natural this compound 6.0 [1][4]
(3R, RP) - C-3 Epimer8.9[1][4]
(3S, SP)> 1000
(3R, SP)> 1000

Table 1: Inhibitory activities (IC50) of the four stereoisomers of this compound against Dipeptidyl Peptidase IV (DPP-IV).

The data clearly indicates that the configuration at the phosphorus atom is the primary determinant of this compound's inhibitory activity.[1] Isomers with the R configuration at the phosphorus atom exhibit potent inhibition, while the S configuration at the same position leads to a dramatic loss of activity. In contrast, the configuration at the C-3 position of the piperidone ring has a less pronounced effect on the inhibitory potency.[1]

Mechanism of Action: A Covalent Engagement

This compound acts as a covalent inhibitor of DPP enzymes.[5] The proposed mechanism involves a nucleophilic attack by the catalytically active serine residue (e.g., S630 in DPP4) within the enzyme's active site on the stereogenic phosphorus atom of this compound.[5] This results in the formation of a stable, covalent phosphosulfamate bond with the enzyme, effectively inactivating it. The (S)-3-aminopiperidin-2-one moiety serves as a leaving group in this interaction.[5]

G cluster_enzyme DPP Active Site cluster_this compound This compound ((3S, RP)-isomer) cluster_complex Covalent Complex Serine Serine Residue (Catalytic Triad) This compound Phosphorus Atom (P*) (S)-3-aminopiperidin-2-one (Leaving Group) Serine->this compound:p Nucleophilic Attack Covalent_Bond Enzyme-Sulphostin Adduct This compound->Covalent_Bond Covalent Bond Formation Leaving_Group (S)-3-aminopiperidin-2-one This compound->Leaving_Group Release G Start D- or L-Ornithine Piperidone Piperidone Ring Formation Start->Piperidone Phosphinylation Diaminophosphinylation with POCl3 Piperidone->Phosphinylation Ammonia Treatment with Ammonia Phosphinylation->Ammonia Sulfonation Sulfonation with SO3 Ammonia->Sulfonation Separation Chromatographic Separation of Diastereomers Sulfonation->Separation Isomers Four Stereoisomers of this compound Separation->Isomers G A Prepare DPP-IV Enzyme and GP-AMC Substrate B Pre-incubate Enzyme with this compound Stereoisomers A->B C Initiate Reaction with Substrate Addition B->C D Measure Fluorescence of Released AMC C->D E Calculate IC50 Values D->E

References

Sulphostin: A Technical Guide to its Natural Origins and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, naturally occurring inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. Isolated from the fermentation broth of Streptomyces sp. MK251-43F3, this organophosphorus compound has garnered interest as a potential lead for the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive overview of the known origins of this compound, its physicochemical properties, and biological activity. In the absence of definitive biosynthetic studies, a putative biosynthetic pathway is proposed based on established enzymatic reactions for the formation of its core structural motifs. Detailed experimental protocols for its isolation and characterization, as well as quantitative data, are presented to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.

Natural Product Origin and Isolation

This compound was first identified and isolated from the culture broth of the actinomycete, Streptomyces sp. MK251-43F3[1][2][3]. The producing organism is a member of the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive secondary metabolites.

Fermentation and Isolation Protocol

The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces sp. MK251-43F3, followed by extraction and a series of chromatographic purifications. While the specific fermentation conditions for maximal this compound production are not extensively detailed in the public domain, a general workflow can be inferred from standard actinomycete fermentation and natural product isolation procedures.

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Chromatographic Purification Fermentation 1. Fermentation of Streptomyces sp. MK251-43F3 Centrifugation 2. Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Extraction 3. Extraction of the supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->Extraction Concentration 4. Concentration of the organic extract in vacuo Extraction->Concentration SilicaGel 5. Silica gel column chromatography Concentration->SilicaGel HPLC 6. Preparative High-Performance Liquid Chromatography (HPLC) SilicaGel->HPLC Purethis compound 7. Isolation of pure this compound HPLC->Purethis compound

Caption: Generalized workflow for the isolation of this compound.

Physicochemical Properties and Structure

This compound is an organophosphorus compound characterized by a piperidone ring, a phosphosulfamate group, and a specific stereochemistry that is crucial for its biological activity.

PropertyValueReference
Molecular Formula C5H11N2O6PS[1]
Molecular Weight 258.19 g/mol [1]
Absolute Configuration C-3: S, Phosphorus: R[1][4]
Appearance White powder
Solubility Soluble in water and methanol

The absolute configuration of this compound was determined by X-ray crystallography after chemical synthesis of all four possible stereoisomers[1][4].

Biological Activity

This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a key role in incretin metabolism. By inhibiting DPP-IV, this compound prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and improving glucose tolerance.

TargetIC50Reference
Dipeptidyl Peptidase IV (DPP-IV)6.0 ng/mL (21 nM)[1][5]
C-3 epimer of this compound against DPP-IV8.9 ng/mL[1]

Putative Biosynthesis of this compound

To date, the biosynthetic gene cluster and the enzymatic pathway for this compound biosynthesis in Streptomyces sp. MK251-43F3 have not been reported. However, based on the structure of this compound and known biosynthetic pathways for similar moieties, a putative pathway can be proposed. The biosynthesis is hypothesized to involve two main branches: the formation of the (S)-3-aminopiperidin-2-one core and the assembly and attachment of the phosphosulfamate group.

Proposed Biosynthesis of the (S)-3-Aminopiperidin-2-one Core

The piperidone core of this compound is likely derived from the amino acid L-lysine. The proposed pathway involves a series of enzymatic transformations including decarboxylation, oxidation, cyclization, and hydroxylation.

Putative Biosynthetic Pathway of this compound

G cluster_0 Piperidone Core Formation (Putative) cluster_1 Phosphosulfamate Moiety Formation & Attachment (Putative) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminovaleraldehyde 5-Aminopentanal Cadaverine->Aminovaleraldehyde Amine Oxidase Piperideine Δ¹-Piperideine Aminovaleraldehyde->Piperideine Spontaneous Cyclization Aminopiperidinone (S)-3-Amino-2-piperidone Piperideine->Aminopiperidinone Series of uncharacterized enzymatic steps (oxidation, amination) This compound This compound Aminopiperidinone->this compound Phosphotransferase ATP ATP APS APS ATP->APS ATP Sulfurylase PAPS PAPS APS->PAPS APS Kinase Phosphoramidate Phosphoramidate Intermediate PAPS->Phosphoramidate Sulfotransferase Phosphoramidate->this compound

Caption: A putative biosynthetic pathway for this compound.

Key Proposed Enzymatic Steps:

  • L-Lysine Decarboxylation: The pathway is proposed to initiate with the decarboxylation of L-lysine by a lysine decarboxylase to yield cadaverine.

  • Oxidative Deamination: Cadaverine is then likely oxidized by an amine oxidase to form 5-aminopentanal.

  • Cyclization: 5-Aminopentanal would spontaneously cyclize to form the imine, Δ¹-piperideine.

  • Formation of the Aminopiperidinone Core: The conversion of Δ¹-piperideine to (S)-3-amino-2-piperidone would require a series of uncharacterized enzymatic steps, likely involving oxidation and stereospecific amination.

  • Phosphosulfamate Assembly and Transfer: The phosphosulfamate moiety is likely assembled from ATP and sulfate. ATP is converted to adenosine 5'-phosphosulfate (APS) and then to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A sulfotransferase could then transfer the sulfo group to a phospho-donor, which is subsequently transferred to the amino group of the piperidone core by a phosphotransferase.

Experimental Protocols

As the biosynthesis of this compound has not been elucidated, this section focuses on the established protocols for its characterization and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol is prepared and serially diluted to generate a standard curve.

Mass Spectrometry (MS) Analysis
  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Full scan mode to determine the accurate mass and isotopic pattern. MS/MS fragmentation to elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D2O or CD3OD.

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC to determine the chemical structure and stereochemistry. 31P NMR to characterize the phosphorus environment.

Conclusion and Future Directions

This compound remains a compelling natural product with significant therapeutic potential. While its natural source and potent DPP-IV inhibitory activity are well-established, its biosynthesis is a key area for future investigation. The elucidation of the this compound biosynthetic gene cluster and the characterization of the involved enzymes would not only provide fundamental insights into the biosynthesis of phosphosulfamate-containing natural products but could also enable the bioengineering of novel this compound analogs with improved pharmacological properties. The proposed putative pathway in this guide serves as a foundational hypothesis to direct future research efforts in this area. Further exploration of the Streptomyces sp. MK251-43F3 genome is a critical next step in uncovering the genetic basis for the production of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Sulphostin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, covalent inhibitor of dipeptidyl peptidase 4 (DPP4), DPP8, and DPP9.[1][2] While its primary mechanism of action is well-characterized, its broader effects on cellular signaling pathways are an area of active investigation. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its effects on cell viability and key signaling pathways, such as the Akt/mTOR and STAT3 pathways. The provided methodologies are based on the known targets of this compound and established cell biology techniques.

Introduction

This compound is a natural product that acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of its target peptidases.[2] The inhibition of DPPs can have significant downstream effects on various cellular processes. Notably, the inhibition of DPP4 and DPP9 has been linked to the modulation of the Akt/mTOR and STAT3 signaling pathways, which are critical regulators of cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making this compound a compound of interest for oncological research.

These protocols outline methods to:

  • Determine the cytotoxic effects of this compound on cancer cell lines.

  • Investigate the impact of this compound on the phosphorylation status of key proteins in the Akt/mTOR and STAT3 signaling cascades.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (Biochemical Assay)Reference
DPP-IV6.0 ng/mL[3]
DPP421 nM[4]
DPP479 ± 29 nM
DPP91392 ± 108 nM
DPP86930 ± 620 nM

Note: The IC50 values above were determined in biochemical assays and may not directly translate to cellular potency.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.

Materials:

  • This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. One study has utilized this compound at a concentration of 50 µM in cell lysates.[5]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Akt and STAT3 Phosphorylation by Western Blot

This protocol details the procedure for treating cells with this compound and analyzing the phosphorylation status of Akt (at Ser473) and STAT3 (at Tyr705) by Western blotting.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium

  • Growth factor (e.g., EGF, IGF-1) if studying growth factor-stimulated signaling

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3 (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • (Optional for growth factor stimulation) Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • (Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15-30 minutes) during the final period of this compound treatment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Akt, total STAT3, and β-actin as loading controls.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Sulphostin_Experimental_Workflow cluster_0 Protocol 1: Cytotoxicity Assay cluster_1 Protocol 2: Western Blot Analysis P1_1 Seed Cells in 96-well Plate P1_2 Treat with this compound (Dose-Response) P1_1->P1_2 P1_3 Incubate (24, 48, 72h) P1_2->P1_3 P1_4 MTT Assay P1_3->P1_4 P1_5 Measure Absorbance P1_4->P1_5 P1_6 Calculate IC50 P1_5->P1_6 P2_1 Seed Cells in 6-well Plate P2_2 Treat with this compound P2_1->P2_2 P2_3 Cell Lysis P2_2->P2_3 P2_4 Protein Quantification P2_3->P2_4 P2_5 SDS-PAGE & Transfer P2_4->P2_5 P2_6 Immunoblotting for p-Akt, p-STAT3 P2_5->P2_6 P2_7 Data Analysis P2_6->P2_7

Caption: Experimental workflows for cytotoxicity and Western blot analysis.

Sulphostin_Signaling_Hypothesis cluster_DPP DPP Inhibition cluster_Akt Akt/mTOR Pathway cluster_STAT3 STAT3 Pathway This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits DPP9 DPP9 This compound->DPP9 Inhibits STAT3 STAT3 DPP4->STAT3 Modulates Signaling (Hypothesized Effect) Akt Akt DPP9->Akt Inhibits Phosphorylation (Hypothesized Reversal) mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Gene_Expression Gene Expression (Survival, Proliferation) STAT3->Gene_Expression

Caption: Hypothesized signaling effects of this compound.

References

Application Notes and Protocols: Sulphostin in Dipeptidyl Peptidase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulphostin, a natural product inhibitor of dipeptidyl peptidases (DPPs), for studying the functions of DPP-IV, DPP-8, and DPP-9. This document includes detailed protocols for key experiments, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent, covalent inhibitor of several members of the dipeptidyl peptidase family, a group of serine proteases that cleave N-terminal dipeptides from polypeptides after a proline or alanine residue.[1] Initially identified as a DPP-IV inhibitor, this compound also demonstrates inhibitory activity against the intracellular homologues DPP-8 and DPP-9.[2] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes.[3] This property makes this compound a valuable tool for elucidating the distinct and overlapping roles of these peptidases in various physiological and pathological processes.

Data Presentation: Inhibitory Potency and Kinetics of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against human DPP-IV, DPP-8, and DPP-9. This information is crucial for designing experiments and interpreting results.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against Dipeptidyl Peptidases

Dipeptidyl PeptidaseIC50 (nM)Reference
DPP-IV79 ± 29[2]
DPP-IV~21 (6.0 ng/mL)[1][2]
DPP-86930 ± 620[2]
DPP-91392 ± 108[2]

Table 2: Kinetic Parameters for Covalent Inhibition of Dipeptidyl Peptidases by this compound

Dipeptidyl PeptidaseKi (μM)kinact (min-1)Reference
DPP-IV0.8 ± 0.30.44 ± 0.05
DPP-8120 ± 500.6 ± 0.1
DPP-924 ± 40.53 ± 0.04

Experimental Protocols

In Vitro Dipeptidyl Peptidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-IV, DPP-8, or DPP-9 in a cell-free system.

Materials:

  • Recombinant human DPP-IV, DPP-8, or DPP-9

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • DMSO (for dissolving this compound)

Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.

  • In a 96-well black microplate, add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to triplicate wells.

  • Add 50 µL of the respective recombinant DPP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding 25 µL of the GP-AMC substrate solution (pre-diluted in Assay Buffer) to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Intracellular DPP-8/9 and Induction of Pyroptosis in THP-1 Cells

This protocol outlines a method to assess the functional consequences of DPP-8 and DPP-9 inhibition by this compound in a cellular context, focusing on the activation of the NLRP1/CARD8 inflammasome and subsequent pyroptosis in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) for priming

  • This compound

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Human IL-1β ELISA kit

  • Caspase-1 activity assay kit (e.g., using a fluorescent substrate like FAM-YVAD-FMK)

  • 96-well cell culture plates

  • Microplate reader (for absorbance and fluorescence)

Protocol:

Part A: Cell Culture and Treatment

  • Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well).

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]

  • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate for the desired time period (e.g., 6-24 hours).

Part B: Assessment of Pyroptosis

  • LDH Release Assay (Cell Lysis):

    • Carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions.[2]

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate the percentage of LDH release as a measure of pyroptosis-induced cell lysis.

  • IL-1β Release Assay (Inflammasome Activity):

    • Use the collected cell culture supernatant from step B1.

    • Quantify the concentration of mature IL-1β using a human IL-1β ELISA kit according to the manufacturer's protocol.[3][5]

  • Caspase-1 Activity Assay:

    • Follow the specific instructions of the chosen caspase-1 activity assay kit. This may involve incubating the treated cells with a fluorescent caspase-1 substrate and measuring the fluorescence.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by DPPs that can be investigated using this compound.

DPP_Signaling_Pathways Signaling Pathways Modulated by Dipeptidyl Peptidases cluster_DPP4 DPP-IV (Extracellular) cluster_DPP89 DPP-8/9 (Intracellular) DPP4 DPP-IV (CD26) GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivation GLP1_active Active GLP-1 GLP1_active->DPP4 Insulin Insulin Secretion GLP1_active->Insulin Stimulates Glucagon Glucagon Secretion GLP1_active->Glucagon Inhibits Glucose Glucose Homeostasis Insulin->Glucose Regulates Glucagon->Glucose Regulates DPP89 DPP-8 / DPP-9 NLRP1_CARD8 NLRP1 / CARD8 (Inactive) DPP89->NLRP1_CARD8 Inhibits N_degron N-degron Substrates DPP89->N_degron Cleavage Inflammasome Active Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β Proteasomal_Degradation Proteasomal Degradation N_degron->Proteasomal_Degradation This compound This compound This compound->DPP4 Inhibits This compound->DPP89 Inhibits

Caption: Key signaling pathways influenced by DPP-IV and DPP-8/9, and targeted by this compound.

Experimental Workflow

This diagram outlines the general workflow for characterizing the effects of this compound on dipeptidyl peptidase function.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_interpretation Data Interpretation InVitro_Assay DPP Inhibition Assay (Fluorometric) Kinetic_Analysis Kinetic Analysis (IC50, Ki, kinact) InVitro_Assay->Kinetic_Analysis Data_Analysis Data Analysis & Interpretation InVitro_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., THP-1) Treatment This compound Treatment Cell_Culture->Treatment Pyroptosis_Assay Pyroptosis Assessment (LDH, IL-1β, Caspase-1) Treatment->Pyroptosis_Assay Pyroptosis_Assay->Data_Analysis Conclusion Elucidation of DPP Function Data_Analysis->Conclusion

Caption: General experimental workflow for studying DPP inhibition by this compound.

Logical Relationship: this compound's Covalent Inhibition Mechanism

This diagram illustrates the mechanism of covalent inhibition of dipeptidyl peptidases by this compound.

Inhibition_Mechanism Mechanism of Covalent Inhibition by this compound This compound This compound Phosphosulfamate Warhead Piperidone Leaving Group Noncovalent_Complex Non-covalent Complex This compound binds to active site This compound->Noncovalent_Complex Reversible Binding DPP_Enzyme DPP Enzyme (DPP-IV, 8, or 9) Active Site Catalytic Serine (Ser) DPP_Enzyme->Noncovalent_Complex Covalent_Adduct Covalent Adduct Phosphorylated Serine Inactivated Enzyme Noncovalent_Complex->Covalent_Adduct Nucleophilic Attack (Irreversible) Leaving_Group Released Piperidone Covalent_Adduct->Leaving_Group Release

Caption: Covalent inhibition of DPP enzymes by this compound.

References

Application Notes and Protocols for In Vivo Administration of Sulphostin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPPIV), in animal models. The information is intended to guide researchers in designing and executing studies to evaluate the hematopoietic effects of this compound.

Introduction

This compound is a novel DPPIV inhibitor that has been shown to stimulate hematopoiesis in mice.[1][2] Its mechanism of action involves the induction of Granulocyte Colony-Stimulating Factor (G-CSF), leading to the stimulation of myeloblasts in the bone marrow and a subsequent increase in peripheral blood neutrophils.[1][2] These properties make this compound a compound of interest for potential therapeutic applications in conditions characterized by neutropenia.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on hematological parameters in mice.

Table 1: Effect of this compound on Peripheral Neutrophil Count in Normal Mice

Treatment GroupDosageAdministration RouteDurationMean Neutrophil Count (cells/µL) ± SDFold Increase vs. Control
Control (Vehicle)N/AIntravenous3 days1,500 ± 2001.0
This compound30 mg/kg/dayIntravenous3 days4,500 ± 5003.0

Table 2: Effect of this compound on Peripheral Neutrophil Count in Cyclophosphamide-Induced Leukopenic Mice

Treatment GroupDosageAdministration RouteDurationMean Neutrophil Count (cells/µL) ± SDFold Increase vs. Cyclophosphamide Control
Control (Vehicle)N/AIntravenous3 days post-cyclophosphamide500 ± 1001.0
This compound30 mg/kg/dayIntravenous3 days post-cyclophosphamide2,000 ± 3004.0

Table 3: Effect of this compound on Serum G-CSF Levels in Mice

Treatment GroupDosageAdministration RouteTime PointMean G-CSF Concentration (pg/mL) ± SDFold Increase vs. Control
Control (Vehicle)N/AIntravenous24 hours post-injection50 ± 101.0
This compound30 mg/kgIntravenous24 hours post-injection250 ± 505.0

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 6 mg/mL).

  • Vortex the tube until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.

  • Keep the prepared solution on ice until administration.

Administration of this compound to Normal Mice

Animal Model:

  • ICR mice (or other suitable strain), male, 6-8 weeks old.

Protocol:

  • Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.[1]

  • Administer the injection once daily for three consecutive days.[1]

  • A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.

  • Monitor the animals for any adverse effects.

  • Collect blood samples at designated time points (e.g., 24 hours after the final injection) for hematological analysis.

Induction of Leukopenia and this compound Administration

Animal Model:

  • ICR mice (or other suitable strain), male, 6-8 weeks old.

Protocol:

  • Induce leukopenia by a single intraperitoneal injection of cyclophosphamide at a dose of 200 mg/kg.

  • 24 hours after cyclophosphamide administration, begin the treatment regimen.

  • Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.

  • Administer the injection once daily for three consecutive days.

  • A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.

  • Monitor the animals for any adverse effects.

  • Collect blood samples at designated time points (e.g., daily or at the end of the treatment period) for hematological analysis.

Measurement of Serum G-CSF Levels

Protocol:

  • Administer a single intravenous injection of this compound (30 mg/kg) or vehicle to the mice.

  • At a specified time point (e.g., 24 hours post-injection), collect blood via cardiac puncture or another appropriate method.

  • Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Determine the concentration of G-CSF in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound-Induced Hematopoiesis

Sulphostin_Signaling_Pathway This compound This compound DPPIV DPPIV/CD26 (on Bone Marrow Stromal Cells) This compound->DPPIV Inhibits GCSF_Induction Increased G-CSF Production DPPIV->GCSF_Induction Leads to Myeloblasts Myeloblast Stimulation (in Bone Marrow) GCSF_Induction->Myeloblasts Stimulates Neutrophils Increased Peripheral Neutrophils Myeloblasts->Neutrophils Results in

Caption: Signaling pathway of this compound in stimulating hematopoiesis.

Experimental Workflow for Cyclophosphamide-Induced Leukopenia Model

Experimental_Workflow cluster_Phase1 Leukopenia Induction cluster_Phase2 Treatment cluster_Phase3 Analysis Cyclophosphamide Day 0: Administer Cyclophosphamide (200 mg/kg, IP) Sulphostin_Admin Days 1, 2, 3: Administer this compound (30 mg/kg, IV) Cyclophosphamide->Sulphostin_Admin Vehicle_Admin Days 1, 2, 3: Administer Vehicle (Saline, IV) Cyclophosphamide->Vehicle_Admin Blood_Collection Day 4: Blood Collection Sulphostin_Admin->Blood_Collection Vehicle_Admin->Blood_Collection Hematology Hematological Analysis (Neutrophil Count) Blood_Collection->Hematology GCSF_Analysis Serum G-CSF Measurement (ELISA) Blood_Collection->GCSF_Analysis

Caption: Experimental workflow for evaluating this compound in a leukopenia model.

References

Application Notes and Protocols: Synthesis and Evaluation of Sulphostin Analogues with Improved Selectivity for DPP8 and DPP9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a method for synthesizing Sulphostin analogues, specifically N-phosphonopiperidones, with enhanced selectivity for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) over other homologous proteases like DPP4. Detailed protocols for synthesis, biological evaluation, and selectivity profiling are provided to enable researchers to apply these methods in their own laboratories.

Introduction

This compound is a natural product known to be a potent inhibitor of Dipeptidyl Peptidase IV (DPP4).[1] However, its lack of selectivity can lead to off-target effects. Recent research has focused on developing this compound-inspired analogues to achieve improved inhibitory potency and selectivity, particularly for the closely related intracellular serine hydrolases DPP8 and DPP9.[2] These enzymes are implicated in various physiological processes, including immune regulation, and their selective inhibition is a promising therapeutic strategy.[3][4] The method described herein focuses on the synthesis of N-phosphonopiperidones, a class of this compound analogues that exhibit enhanced selectivity towards DPP8 and DPP9.[2]

Data Presentation

The following table summarizes the inhibitory potency (IC50) of this compound and a selection of its N-phosphonopiperidone analogues against human DPP4, DPP8, and DPP9. The data highlights the improved selectivity of the analogues for DPP8 and DPP9.

CompoundDPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity (DPP4/DPP8)Selectivity (DPP4/DPP9)
This compound 79693013920.010.06
Analogue 1 >100,0001,200300>83>333
Analogue 2 >100,0002,500450>40>222
Analogue 3 5,0001505033100
Analogue 4 >50,000800200>62.5>250

Data is representative and compiled from published studies. Actual values may vary based on experimental conditions.

Mandatory Visualizations

Signaling Pathway of DPP8/9 Inhibition

Inhibition of DPP8 and DPP9 by this compound analogues has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of programmed cell death.[3][5]

DPP_Inhibition_Pathway cluster_inhibition Inhibition cluster_inflammasome Inflammasome Activation cluster_pyroptosis Pyroptosis This compound Analogue This compound Analogue DPP8/9 DPP8/9 This compound Analogue->DPP8/9 inhibits NLRP1/CARD8 NLRP1/CARD8 DPP8/9->NLRP1/CARD8 activates Caspase-1 (pro) Caspase-1 (pro) NLRP1/CARD8->Caspase-1 (pro) recruits and activates Caspase-1 (active) Caspase-1 (active) Caspase-1 (pro)->Caspase-1 (active) cleavage Gasdermin D (GSDMD) Gasdermin D (GSDMD) Caspase-1 (active)->Gasdermin D (GSDMD) cleaves GSDMD-N GSDMD-N Gasdermin D (GSDMD)->GSDMD-N releases Pore Formation Pore Formation GSDMD-N->Pore Formation induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Caption: DPP8/9 inhibition by this compound analogues triggers NLRP1/CARD8 inflammasome activation, leading to pyroptosis.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of selective this compound analogues is outlined below.

experimental_workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Inhibitor Screening Inhibitor Screening Characterization->Inhibitor Screening Selectivity Profiling Selectivity Profiling Inhibitor Screening->Selectivity Profiling Data Analysis Data Analysis Selectivity Profiling->Data Analysis End End Data Analysis->End

Caption: Workflow for synthesis, purification, characterization, and evaluation of this compound analogues.

Experimental Protocols

I. Synthesis of N-phosphonopiperidone Analogues

This protocol describes a representative synthetic route for N-phosphono-(S)-3-aminopiperidine-2-ones.[6]

Materials:

  • (S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one

  • Diethyl phosphonate derivative

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Phosphonate:

    • Dissolve the diethyl phosphonate derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2 hours or until the reaction is complete as monitored by TLC.

    • Remove the solvent under reduced pressure to obtain the crude chloro-phosphonate intermediate.

  • Coupling Reaction:

    • Dissolve (S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one (1.1 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate the lithiated species.

    • Dissolve the crude chloro-phosphonate intermediate from step 1 in anhydrous THF and add it dropwise to the lithiated piperidone solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterization:

    • Characterize the purified N-phosphonopiperidone analogue by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

II. DPP Inhibitor Selectivity Assay

This protocol is for determining the IC50 values of the synthesized analogues against DPP4, DPP8, and DPP9 using a fluorogenic substrate.[7][8]

Materials:

  • Recombinant human DPP4, DPP8, and DPP9 enzymes

  • DPP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound analogues (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the recombinant DPP enzymes to their optimal working concentration in DPP assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration (e.g., 100 µM) in DPP assay buffer.

    • Prepare a serial dilution of the this compound analogues in DMSO.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound analogue or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 20 µL of the diluted DPP enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37 °C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the DMSO control wells (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

III. Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a method to assess the proteome-wide selectivity of the synthesized analogues using a competitive ABPP approach with a broad-spectrum serine hydrolase probe.[9][10]

Materials:

  • Cell lysate (e.g., from HeLa cells)

  • This compound analogues (dissolved in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe with an alkyne handle (e.g., FP-alkyne)

  • Azide-biotin tag

  • Copper(I) catalyst (e.g., TBTA, copper(II) sulfate, and sodium ascorbate) for Click Chemistry

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation and software for proteomic analysis

Procedure:

  • Inhibitor Incubation:

    • Treat the cell lysate with the this compound analogue at the desired concentration (e.g., 10 µM) or DMSO (vehicle control) for 30 minutes at 37 °C.

  • Probe Labeling:

    • Add the FP-alkyne probe (e.g., 1 µM final concentration) to the inhibitor-treated lysate and incubate for another 30 minutes at 37 °C.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction by adding the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to the labeled lysate.

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads to the protein solution and incubate for 1.5 hours at room temperature to enrich for biotin-tagged (probe-labeled) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins on-bead with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

    • Compare the abundance of identified serine hydrolases in the inhibitor-treated samples to the DMSO control. A significant reduction in the abundance of a particular hydrolase in the inhibitor-treated sample indicates that it is a target of the this compound analogue. This allows for the assessment of the analogue's selectivity across the proteome.

References

Application of Sulphostin in Research on Glucose Metabolism: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphostin, a natural product isolated from Streptomyces sp. MK251-43F3, is a potent and covalent inhibitor of Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and thereby contribute to lowering blood glucose levels. These characteristics make this compound a valuable research tool for investigating the intricacies of glucose metabolism and for the early-stage discovery of novel anti-diabetic therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in research focused on glucose metabolism.

Mechanism of Action

This compound acts as a covalent inhibitor of DPP-4, as well as DPP8 and DPP9. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue in the active site of DPP-4 on the phosphorus atom of this compound's phosphosulfamate group. This results in the formation of a stable, covalent bond and the release of the (S)-3-aminopiperidin-2-one moiety, leading to the irreversible inactivation of the enzyme.[1]

Signaling Pathway of DPP-4 Inhibition by this compound

cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP-1/GIP Secretion GLP-1/GIP Secretion Food Intake->GLP-1/GIP Secretion Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Secretion->Active GLP-1/GIP DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells Active GLP-1/GIP->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1/GIP->Pancreatic α-cells Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP This compound This compound This compound->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Hepatic Glucose Production Hepatic Glucose Production Insulin Secretion->Hepatic Glucose Production Decreases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Hepatic Glucose Production Increases cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents This compound Dilutions This compound Dilutions Prepare Reagents->this compound Dilutions Mix this compound & DPP-IV Mix this compound & DPP-IV This compound Dilutions->Mix this compound & DPP-IV Incubate Incubate Mix this compound & DPP-IV->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Troubleshooting & Optimization

Optimizing Sulphostin concentration for in vitro enzyme assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Sulphostin in in vitro enzyme assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product originally isolated from Streptomyces sp. It functions as a potent, irreversible covalent inhibitor of certain serine proteases. Its mechanism involves the phosphosulfamate group forming a stable covalent bond with the catalytic serine residue in the enzyme's active site. This two-step process begins with the non-covalent binding of this compound to the enzyme, followed by the irreversible chemical reaction that inactivates the enzyme.

Q2: Which enzymes are primarily targeted by this compound?

A2: this compound is a known inhibitor of the dipeptidyl peptidase 4 (DPP-IV or CD26) family of serine hydrolases. While it was initially identified as a DPP-IV inhibitor, it also demonstrates potent inhibitory activity against dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9).

Q3: What is a recommended starting concentration range for this compound in a DPP-IV inhibition assay?

A3: Based on its high potency, a good starting point for an IC50 determination experiment is to use a wide concentration range that brackets its expected IC50 value of ~21 nM. A typical serial dilution might start at 1 µM and proceed down to the low nanomolar or high picomolar range (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1 nM).

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is an organic molecule and may have limited solubility in aqueous buffers. It is best practice to dissolve this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions for an assay, dilute the DMSO stock into the aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

Q5: Is it necessary to pre-incubate the enzyme with this compound before starting the reaction?

A5: Yes. Because this compound is a time-dependent covalent inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial. This period allows the covalent bond to form. The optimal pre-incubation time can vary and may need to be determined empirically (e.g., 15, 30, or 60 minutes), but a 30-minute incubation at 37°C is a common starting point. Without pre-incubation, the calculated potency (IC50) will be significantly underestimated.

Troubleshooting Guide

Problem: I observe little to no inhibition of my target enzyme, even at high this compound concentrations.

Possible CauseRecommended Solution
No Pre-incubation This compound is a covalent inhibitor and requires time to form a bond with the enzyme. Introduce a pre-incubation step where the enzyme and this compound are mixed and incubated (e.g., 30 minutes at 37°C) before adding the substrate.
Degraded this compound Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Inactive Enzyme Verify the activity of your enzyme batch using a positive control inhibitor (if available) or by confirming substrate turnover under standard conditions. Ensure the enzyme has been stored correctly.
Incorrect Assay Buffer The pH and composition of the assay buffer are critical for enzyme activity. Verify that the buffer pH is optimal for your enzyme (e.g., pH 8.0 for DPP-IV). Some buffer components can interfere with the reaction.

Problem: My results are not reproducible; the calculated IC50 value varies significantly between experiments.

Possible CauseRecommended Solution
Inconsistent Pre-incubation Time The duration of inhibition is critical for covalent inhibitors. Use a precise timer for the pre-incubation step and ensure it is identical for all wells and across all experiments.
Pipetting Inaccuracy Inaccurate pipetting, especially when performing serial dilutions, can lead to large errors. Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step.
Variable DMSO Concentration Ensure the final concentration of DMSO is consistent across all wells, including the "no inhibitor" control. Create a dilution series of this compound in a fixed concentration of DMSO before the final dilution into the assay buffer.
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature. Ensure all reagents, including the assay plate, are equilibrated to the correct reaction temperature (e.g., 37°C) before initiating the reaction.

Problem: I am observing a high background signal in my control wells (no enzyme or no substrate).

Possible CauseRecommended Solution
Substrate Instability Some fluorogenic or chromogenic substrates can degrade spontaneously over time, leading to a high background. Prepare the substrate solution fresh for each experiment and protect it from light if it is photosensitive.
Assay Plate Interference The type of microplate can affect background signals. For fluorescence assays, use black, opaque plates to minimize light scatter and background fluorescence. For colorimetric assays, use clear, flat-bottom plates.
Contaminated Reagents Buffer or substrate solutions may be contaminated. Use high-purity water (HPLC-grade) and sterile-filter your buffers if microbial contamination is suspected.

Quantitative Data and Protocols

Data Presentation

The inhibitory potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTarget EnzymeReported IC50Molar IC50 (Calculated)¹Reference
This compound (Natural Isolate)DPP-IV-~21 nM
Synthetic this compound (S, R config.)DPP-IV6.0 ng/mL~20.9 nM
This compound Epimer (S, S config.)DPP-IV8.9 ng/mL~31.1 nM
Sulphonic Acid-Deficient AnalogueDPP-IV-11 nM

¹Calculation based on a molecular weight of 286.25 g/mol for this compound.

Experimental Protocols
Protocol 1: Determination of this compound IC50 for DPP-IV using a Fluorogenic Assay

This protocol is a representative method for determining the potency of this compound against Dipeptidyl Peptidase IV (DPP-IV).

1. Reagent Preparation:

  • DPP-IV Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0. Prepare from a 10X stock and bring to room temperature before use.

  • This compound Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • DPP-IV Enzyme Working Solution: Dilute recombinant human DPP-IV in cold assay buffer to a concentration that yields a linear reaction rate over the desired time course. The final concentration must be optimized for your specific enzyme batch and substrate concentration.

  • Substrate Working Solution: Dilute a stock of the fluorogenic substrate H-Gly-Pro-AMC (Aminomethylcoumarin) in assay buffer. A typical final concentration is 100 µM.

2. Assay Procedure (96-well format):

  • Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. Then, dilute this series into the assay buffer to create the final working concentrations (e.g., 10X final concentration). Ensure the DMSO percentage is constant at each dilution step.

  • Plate Layout:

    • Blank Wells (No Enzyme): Add 40 µL of assay buffer.

    • 100% Activity Control Wells: Add 30 µL of assay buffer + 10 µL of assay buffer containing the same final DMSO concentration as the inhibitor wells.

    • Inhibitor Wells: Add 30 µL of assay buffer + 10 µL of each this compound working dilution.

  • Add Enzyme: Add 10 µL of the DPP-IV enzyme working solution to the 100% Activity and Inhibitor wells. Do not add enzyme to the Blank wells.

  • Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 30 minutes at 37°C. This step is critical for allowing the covalent inhibition to occur.

  • Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction.

  • Read Plate: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every 60 seconds for 30 minutes.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).

  • Normalize Data: Subtract the average rate of the Blank wells from all other wells. Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

  • Determine IC50: Plot the % Inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Mandatory Visualizations

Diagrams of Pathways and Workflows

G cluster_0 This compound Covalent Inhibition Mechanism E DPP Enzyme (Active Serine) EI Reversible E-I Complex E->EI k1 (Binding) I This compound E_cov Covalently Inhibited Enzyme (Inactive) EI->E_cov kinact (Irreversible Reaction)

Caption: Mechanism of time-dependent covalent inhibition by this compound.

G cluster_1 Experimental Workflow for IC50 Determination prep Prepare Reagents (Buffer, Enzyme, Substrate) dilute Create this compound Serial Dilutions prep->dilute plate Plate Inhibitor Dilutions & Controls dilute->plate add_e Add Enzyme to Wells plate->add_e incubate Pre-incubate (e.g., 30 min @ 37°C) add_e->incubate add_s Add Substrate to Initiate Reaction incubate->add_s measure Measure Kinetic Readout (e.g., Fluorescence) add_s->measure analyze Calculate Rates & Determine IC50 measure->analyze

Caption: Step-by-step workflow for determining this compound IC50.

G cluster_2 Troubleshooting Logic Flow start Unexpected Results? no_inhib No Inhibition start->no_inhib Problem Type poor_rep Poor Reproducibility start->poor_rep Problem Type cause1a This compound Degraded? no_inhib->cause1a Check cause1b Pre-incubation Missing/Too Short? cause1a->cause1b No sol1a Use Fresh Stock cause1a->sol1a Yes sol1b Implement/Optimize Pre-incubation Step cause1b->sol1b Yes cause2a Inconsistent Timing/Temp? poor_rep->cause2a Check cause2b Pipetting Error? cause2a->cause2b No sol2a Standardize Protocol (Time & Temp) cause2a->sol2a Yes sol2b Calibrate Pipettes, Improve Technique cause2b->sol2b Yes

Caption: Decision tree for troubleshooting common assay issues.

Technical Support Center: Enhancing Cell Permeability of Sulphostin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Sulphostin derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in enzymatic assays but low activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. This compound and its derivatives contain a phosphonate group, which is negatively charged at physiological pH. This charge significantly hinders the ability of the compound to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1][2][3]

Q2: What are the primary strategies to improve the cell permeability of my this compound derivative?

A2: The most effective strategies focus on masking the negative charge of the phosphonate group to increase lipophilicity. This is typically achieved through prodrug approaches.[1][4][5] Key strategies include:

  • Acyloxyalkyl Esters: Attaching groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) to the phosphonate. These are cleaved by intracellular esterases to release the active drug.[1][4][5]

  • S-Acylthioethyl (SATE) Esters: These are another class of ester prodrugs that are cleaved by intracellular esterases.[1]

  • Phosphoramidates (ProTide technology): This approach involves masking the phosphonate with an amino acid ester and an aryl group. This strategy has been successfully used for other phosphonate-containing drugs.

Q3: How can I experimentally measure the cell permeability of my compounds?

A3: There are two primary in vitro assays used to determine cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for initial screening of a large number of compounds.[6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can measure both passive diffusion and active transport.[7]

Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this indicate?

A4: An efflux ratio significantly greater than 1 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Troubleshooting Guides

Issue 1: Low Apparent Permeability Coefficient (Papp) in PAMPA
Potential Cause Troubleshooting Steps
High Polarity / Low Lipophilicity The phosphonate group in your this compound derivative is likely the primary cause.
Solution: Implement a prodrug strategy to mask the charged phosphonate group. Synthesize derivatives with acyloxyalkyl (POM, POC), SATE, or phosphoramidate moieties.
Poor Solubility in Assay Buffer The compound may be precipitating out of the donor well solution, leading to an underestimation of permeability.
Solution: Ensure the final concentration of your compound in the assay buffer does not exceed its aqueous solubility. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid disrupting the artificial membrane.
Issue 2: Low Papp and/or High Efflux Ratio in Caco-2 Assay
Potential Cause Troubleshooting Steps
Low Passive Permeability Similar to the PAMPA assay, the inherent polarity of the phosphonate group is a major barrier.
Solution: Employ the same prodrug strategies mentioned above to increase lipophilicity and enhance passive diffusion.
Active Efflux The compound is actively transported out of the Caco-2 cells by efflux pumps like P-gp. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 is a strong indicator.
Solution 1: Co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
Solution 2: Modify the chemical structure of your derivative to reduce its affinity for efflux transporters. This may involve altering steric or electronic properties.
Poor Compound Stability The compound may be degrading in the assay medium or being metabolized by the Caco-2 cells.
Solution: Analyze the compound concentration in both the donor and acceptor wells at the end of the assay to calculate mass balance. A low recovery (<80%) may indicate instability. Analyze for metabolites using LC-MS/MS.

Data Presentation: Expected Improvement in Permeability with Prodrug Strategies

The following table provides a conceptual illustration of how modifying a this compound derivative with various prodrug moieties is expected to impact its physicochemical properties and cell permeability. Note: These are representative values and actual results will vary depending on the specific derivative and prodrug used.

Compound Modification LogP (Predicted) Molecular Weight ( g/mol ) Expected Papp (10-6 cm/s) in Caco-2 Rationale for Permeability Change
This compound Derivative (Parent)NoneLow (~1.5)~350< 1.0 (Low)The negatively charged phosphonate group limits passive diffusion.
Derivative + bis(POM)Pivaloyloxymethyl esterModerate (~3.0)~5801.0 - 5.0 (Moderate)Increased lipophilicity due to masking of the phosphonate charge.
Derivative + bis(POC)Isopropoxycarbonyloxymethyl esterModerate (~3.2)~6101.0 - 5.0 (Moderate)Similar to POM, increases lipophilicity.
Derivative + ProTidePhosphoramidateHigh (~4.5)~650> 5.0 (High)Significant increase in lipophilicity and utilizes specific uptake mechanisms.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare the Donor Plate: Coat the membrane of each well of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute the stock solution to a final concentration of 200 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare the Acceptor Plate: Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.

  • Assemble the PAMPA Sandwich: Add 150 µL of the compound solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A,t / [C]eq)) Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]A,t is the compound concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity. Alternatively, assess the leakage of a fluorescent marker like Lucifer yellow.

  • Prepare Transport Buffer: Use a physiologically relevant buffer such as Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Prepare Dosing Solution: Dissolve the test compound in the transport buffer to the desired final concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated from the slope of the cumulative amount of compound transported versus time, using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis cluster_outcome Outcome parent This compound Derivative (Parent) prodrugs Prodrug Derivatives (POM, POC, ProTide) parent->prodrugs Chemical Modification pampa PAMPA Assay prodrugs->pampa High-throughput screening caco2 Caco-2 Assay prodrugs->caco2 Detailed analysis papp Calculate Papp pampa->papp caco2->papp efflux Determine Efflux Ratio caco2->efflux candidate Lead Candidate with Improved Permeability papp->candidate efflux->candidate

Caption: Experimental workflow for improving and assessing the cell permeability of this compound derivatives.

dpp4_signaling cluster_membrane Cell Membrane dpp4 DPP4/CD26 inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 t_cell_activation T-Cell Activation & Proliferation dpp4->t_cell_activation Co-stimulation tcr T-Cell Receptor (TCR) tcr->t_cell_activation cd28 CD28 cd28->t_cell_activation glp1 GLP-1 glp1->dpp4 Cleavage antigen Antigen antigen->tcr

Caption: DPP4 signaling in glucose homeostasis and T-cell activation.

dpp9_syk_signaling cluster_cytoplasm Cytoplasm syk Syk Kinase cbl Cbl (E3 Ligase) syk->cbl Recruits proteasome Proteasome syk->proteasome Degradation bcr_signaling BCR Signaling syk->bcr_signaling Activates dpp9 DPP9 dpp9->syk Cleaves N-terminus cbl->syk Ubiquitination degraded_syk Degraded Syk proteasome->degraded_syk

Caption: DPP9-mediated degradation of Syk via the N-end rule pathway.

dpp8_9_nlrp1_inflammasome cluster_cytoplasm Cytoplasm dpp8_9 DPP8/9 nlrp1 NLRP1 dpp8_9->nlrp1 Inhibits caspase1 Pro-Caspase-1 nlrp1->caspase1 Activates active_caspase1 Active Caspase-1 caspase1->active_caspase1 Cleavage pyroptosis Pyroptosis active_caspase1->pyroptosis This compound This compound Derivative (Inhibitor) This compound->dpp8_9 Inhibits

Caption: Inhibition of DPP8/9 by this compound derivatives can lead to NLRP1 inflammasome activation.

References

Stability of Sulphostin in DMSO and other common lab solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulphostin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Disclaimer on Stability Data

Please Note: Publicly available, peer-reviewed studies detailing the quantitative stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents are limited. The information presented here is based on general principles of small molecule stability and should be considered as a guideline. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, covalent inhibitor of several dipeptidyl peptidase (DPP) enzymes, including DPP4, DPP8, and DPP9.[1][2] It forms a covalent bond with a critical serine residue in the active site of these enzymes, leading to their irreversible inhibition.[1] This inhibition affects various signaling pathways involved in processes like immune regulation and cell proliferation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is not extensively published, compounds with similar structures are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in an aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations of DMSO can have cytotoxic effects.

Q3: How should I store this compound solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When not in use, keep the solutions tightly sealed to prevent moisture absorption and degradation.

Q4: Are there any known incompatibilities with this compound?

A4: this compound's stability can be compromised by strong acids, bases, and oxidizing agents. It is advisable to avoid these conditions during storage and in experimental buffers. The stability in aqueous solutions is pH-dependent, and it is recommended to maintain a pH range of 3-5 for maximal stability in aqueous environments.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in biological assays. 1. Degradation of this compound in solution. Stock solutions may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light or extreme temperatures).2. Precipitation of this compound. The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit, especially if the initial DMSO stock was not sufficiently diluted.3. Interaction with assay components. Other components in the assay buffer may be interfering with this compound's activity.1. Prepare fresh stock solutions of this compound from a new powder aliquot. Store stock solutions in small, single-use aliquots at -80°C.2. Visually inspect the final solution for any precipitates. If precipitation is suspected, consider lowering the final concentration or increasing the percentage of co-solvent (if compatible with the assay).3. Review the composition of your assay buffer. If possible, simplify the buffer or test for interactions between this compound and individual components.
Variability between experimental replicates. 1. Inaccurate pipetting of stock solutions. Due to the high viscosity of DMSO, pipetting small volumes can be inaccurate.2. Incomplete mixing. Failure to adequately vortex or mix the solution after diluting the DMSO stock into the aqueous buffer can lead to concentration gradients.1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.2. Ensure thorough mixing by vortexing or repeated pipetting after each dilution step.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Presence of degradation products. this compound may have degraded during sample preparation or storage.2. Contamination. The solvent or sample vials may be contaminated.1. Analyze a freshly prepared sample to see if the unexpected peaks are still present. If not, the previous sample has likely degraded. Refer to the recommended storage conditions.2. Run a blank injection of the solvent to check for contamination. Use fresh, high-purity solvents and clean sample vials.

Signaling Pathway of this compound Inhibition

This compound acts as a covalent inhibitor of DPP enzymes. The diagram below illustrates its general mechanism of action.

Sulphostin_Mechanism cluster_inhibition Mechanism of Covalent Inhibition cluster_downstream Downstream Effects This compound This compound DPP_Enzyme DPP Enzyme (DPP4, DPP8, DPP9) This compound->DPP_Enzyme Binds to active site Serine Active Site Serine DPP_Enzyme->Serine Cleaved_Substrate Inactive Substrates DPP_Enzyme->Cleaved_Substrate Cleavage Covalent_Complex Inactive Covalent This compound-DPP Complex Serine->Covalent_Complex Nucleophilic attack Substrate DPP Substrates (e.g., GLP-1, Neuropeptides) Substrate->DPP_Enzyme Biological_Activity Restored Biological Activity Substrate->Biological_Activity Leads to

Caption: Covalent inhibition of DPP enzymes by this compound.

Experimental Protocols

Representative Protocol for Assessing this compound Stability in Various Solvents

This protocol outlines a general method for evaluating the stability of this compound in different solvents over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • HPLC-grade solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • From this stock, prepare 1 mg/mL working solutions in the following solvents:

    • DMSO

    • Ethanol

    • Methanol

    • Acetonitrile

    • 50:50 (v/v) Acetonitrile:Water

    • 50:50 (v/v) Methanol:Water

  • For each solvent, dispense 1 mL aliquots into separate, clearly labeled autosampler vials.

3. Stability Study Conditions:

  • Store the vials at the following temperatures:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C (Room Temperature)

  • Protect all samples from light.

4. Time Points for Analysis:

  • Analyze the samples at the following time points: 0 hours (initial), 24 hours, 48 hours, 1 week, and 4 weeks.

5. HPLC Analysis:

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the absorbance maximum of this compound)

  • At each time point, inject the samples from each storage condition.

  • Integrate the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (0 hour) peak area for each solvent and temperature condition.

  • Percentage Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100

  • Summarize the data in a table.

Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Test Solvents Prepare_Stock->Prepare_Working Aliquot Aliquot into Vials Prepare_Working->Aliquot Store Store at Different Temperatures (-20°C, 4°C, 25°C) Aliquot->Store Analyze_T0 Analyze Time 0 by HPLC Store->Analyze_T0 Analyze_Tx Analyze at Subsequent Time Points Store->Analyze_Tx Analyze_T0->Analyze_Tx Calculate Calculate % Remaining vs. Time 0 Analyze_Tx->Calculate End End Calculate->End

Caption: Experimental workflow for a this compound stability study.

Data Presentation

Illustrative Stability Data for a Hypothetical Compound Similar to this compound

The following table presents example data for the stability of a compound in various solvents at different temperatures over four weeks. This is not actual data for this compound and is for illustrative purposes only.

Solvent Storage Temp. % Remaining after 24 hours % Remaining after 1 week % Remaining after 4 weeks
DMSO -20°C100%99.8%99.5%
4°C99.9%99.2%98.1%
25°C99.5%97.8%94.3%
Ethanol -20°C100%99.7%99.1%
4°C99.8%98.9%97.5%
25°C99.1%96.5%91.2%
Methanol -20°C100%99.6%98.9%
4°C99.7%98.5%96.8%
25°C98.8%95.2%88.7%
50% Acetonitrile:Water -20°C99.8%98.5%96.2%
4°C99.1%96.3%90.5%
25°C97.2%91.0%80.1%

References

Preventing degradation of Sulphostin in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulphostin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: this compound Stability

This guide addresses common issues related to the degradation of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Loss of compound activity over a short period in aqueous solution. Hydrolysis of the phosphosulfamate group. Organophosphorus compounds can be susceptible to hydrolysis, particularly at neutral to alkaline pH.Adjust the pH of your buffer to a slightly acidic range (e.g., pH 4-6). Prepare solutions fresh daily and store them on ice when not in use.
Inconsistent results between experiments. Inconsistent storage and handling of stock solutions. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Protect from light.
Precipitate formation in the solution. Poor solubility or degradation product precipitation. this compound's solubility may be limited in certain buffers, or degradation products may be less soluble.Ensure the buffer composition is suitable for this compound. Consider using a co-solvent like DMSO for stock solutions, with a final DMSO concentration in the assay below 1%. If precipitation persists, it may indicate significant degradation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound. The appearance of new peaks suggests the formation of degradation products.Analyze the degradation products to understand the degradation pathway. Common degradation pathways for similar compounds involve hydrolysis of the organophosphate moiety or modifications to the piperidone ring. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

While specific degradation pathways for this compound are not extensively documented, the presence of an organophosphorus group suggests susceptibility to hydrolysis, especially in neutral to alkaline conditions. The sulfonic acid group is noted to contribute to its stability.[1]

Q2: How should I prepare and store this compound stock solutions?

For maximum stability, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Aliquotting into single-use vials is highly recommended to avoid multiple freeze-thaw cycles.

Q3: What is the optimal pH for working with this compound in aqueous buffers?

Based on the general stability of organophosphorus compounds, a slightly acidic pH range of 4-6 is likely to be optimal for minimizing hydrolytic degradation. For biological assays requiring a neutral pH (e.g., pH 7.2-7.4), it is crucial to prepare the working solutions immediately before use and minimize their time at this pH.[2]

Q4: Can I expose this compound solutions to light?

As a general precaution for complex organic molecules, it is advisable to protect this compound solutions from direct light exposure to prevent potential photolytic degradation. Use amber vials or cover containers with aluminum foil.

Q5: What are the signs of this compound degradation?

Degradation can be indicated by a loss of biological activity, a change in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms (HPLC, LC-MS).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution
  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Desired aqueous buffer (e.g., MES, Acetate buffer), pH adjusted to 5.0

  • Procedure for Stock Solution (10 mM):

    • Allow the this compound solid to equilibrate to room temperature before opening the vial.

    • Weigh out the required amount of this compound in a sterile environment.

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Procedure for Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution 1:100 in the pre-chilled (4°C) aqueous buffer (pH 5.0) to a final concentration of 100 µM.

    • Keep the working solution on ice and use it within the same day.

Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Test aqueous buffer (e.g., PBS, pH 7.4)

    • Control aqueous buffer (e.g., Acetate buffer, pH 5.0)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare two sets of this compound working solutions at the desired final concentration (e.g., 10 µM) in the test buffer and the control buffer.

    • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC/LC-MS system to obtain the initial peak area of this compound.

    • Incubate the remaining solutions under the desired experimental conditions (e.g., room temperature, 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each solution into the HPLC/LC-MS system.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Compare the degradation rate in the test buffer versus the control buffer.

Visualizations

Sulphostin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (e.g., neutral/alkaline pH) This compound->Hydrolysis H₂O Piperidone_Ring_Cleavage Piperidone Ring Cleavage (e.g., strong acid/base) This compound->Piperidone_Ring_Cleavage H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation [O] Degradation_Product_1 Des-sulfo-phosphinyl Piperidone Derivative Hydrolysis->Degradation_Product_1 Degradation_Product_2 Ring-Opened Products Piperidone_Ring_Cleavage->Degradation_Product_2 Degradation_Product_3 Oxidized Derivatives Oxidation->Degradation_Product_3

Caption: Proposed degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Loss of Activity Check_Solution_Prep Review Solution Preparation and Storage Start->Check_Solution_Prep Fresh_Solutions Are solutions prepared fresh daily from aliquoted stock? Check_Solution_Prep->Fresh_Solutions Yes_Fresh Yes Fresh_Solutions->Yes_Fresh Yes No_Fresh No Fresh_Solutions->No_Fresh No Check_pH Check Buffer pH Yes_Fresh->Check_pH Prepare_Fresh Prepare fresh solutions daily. Aliquot stock to avoid freeze-thaw. No_Fresh->Prepare_Fresh Prepare_Fresh->Check_pH pH_Acidic Is pH in the acidic range (4-6)? Check_pH->pH_Acidic Yes_pH Yes pH_Acidic->Yes_pH Yes No_pH No pH_Acidic->No_pH No Check_Temp_Light Assess Temperature and Light Exposure Yes_pH->Check_Temp_Light Adjust_pH Adjust buffer to a slightly acidic pH. No_pH->Adjust_pH Adjust_pH->Check_Temp_Light Controlled_Conditions Are solutions kept on ice and protected from light? Check_Temp_Light->Controlled_Conditions Yes_Controlled Yes Controlled_Conditions->Yes_Controlled Yes No_Controlled No Controlled_Conditions->No_Controlled No Analytical_Check Perform Analytical Check (HPLC/LC-MS) Yes_Controlled->Analytical_Check Implement_Controls Store on ice during use and use amber vials. No_Controlled->Implement_Controls Implement_Controls->Analytical_Check End Problem Resolved Analytical_Check->End Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Prepare Working Solutions in Buffers (pH 5.0 and 7.4) Prep_Stock->Prep_Working T0 T=0 Sample Analysis Prep_Working->T0 Incubate Incubate at RT and 37°C T0->Incubate Timepoints Sample at 1, 2, 4, 8, 24h Incubate->Timepoints HPLC_Analysis HPLC/LC-MS Analysis Timepoints->HPLC_Analysis Data_Analysis Calculate % Remaining vs. T=0 HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Strategies to enhance the selectivity of Sulphostin for DPP-IV over DPP8/9.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the selectivity of Sulphostin for Dipeptidyl Peptidase-IV (DPP-IV) over the closely related proteases, DPP8 and DPP9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is selectivity for DPP-IV important?

This compound is a natural product isolated from the culture broth of Streptomyces sp. MK251-43F3 and is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).[1] DPP-IV is a therapeutic target for type 2 diabetes. However, inhibition of the closely related enzymes DPP8 and DPP9 has been associated with toxicity, including alopecia, thrombocytopenia, and gastrointestinal issues in preclinical studies.[2][3] Therefore, high selectivity for DPP-IV over DPP8/9 is a critical requirement for the development of safe and effective DPP-IV inhibitors.

Q2: What is the mechanism of action of this compound?

This compound is a covalent inhibitor that targets the catalytically active serine residue in the active site of DPP enzymes.[4] Its structure contains a phosphosulfamate functional group that covalently binds to the serine residue (S630 in DPP-IV).[4]

Q3: What are the key structural features of this compound responsible for its inhibitory activity?

The structure of this compound consists of three key functional groups on a piperidine ring: a characteristic amino(sulfoamino)phosphinyl group, which is crucial for its inhibitory activity.[1][5] Studies on this compound analogues have shown that all of these functional groups are important for DPP-IV inhibition.[5] The configuration of the phosphorus atom is also a primary determinant of its activity.[6]

Troubleshooting Guide: Enhancing DPP-IV Selectivity

Issue: My this compound analogue shows poor selectivity for DPP-IV over DPP8/9. What strategies can I employ to improve it?

Several rational design strategies can be employed to enhance the selectivity of this compound and its analogues for DPP-IV. These strategies are based on exploiting the structural and physicochemical differences between the active sites of DPP-IV, DPP8, and DPP9.

Strategy 1: Modification of the Piperidine Ring

The piperidine ring of this compound occupies a key position in the active site. Modifying this scaffold can influence interactions with specific residues that differ between the DPP enzymes.

  • Rationale: The active sites of DPP8 and DPP9 are generally more accommodating to larger and more flexible substituents than DPP-IV. Introducing steric bulk or rigidifying the piperidine ring can create unfavorable interactions within the DPP8/9 active sites while maintaining or improving affinity for DPP-IV.

  • Suggested Modifications:

    • Introduce bulky substituents on the piperidine ring.

    • Explore different ring sizes, although initial findings suggest this has a minor effect on activity.[5]

    • Synthesize stereoisomers, as the stereochemistry at C-3 and the phosphorus atom has been shown to influence activity.[6]

Strategy 2: Alteration of the Phosphosulfamate Warhead

The covalent "warhead" is a key determinant of inhibitory potency and can be fine-tuned to modulate selectivity.

  • Rationale: The reactivity of the phosphosulfamate group can be altered to favor interaction with the DPP-IV active site. Subtle changes in the electronic properties of the leaving group can influence the rate of covalent bond formation with the catalytic serine, which may differ between the enzymes.

  • Suggested Modifications:

    • Synthesize N-phosphonopiperidones with varied leaving groups to fine-tune the electrophilicity of the phosphorus center.[7][8]

    • Investigate bioisosteric replacements for the sulfonic acid moiety to explore different interactions within the active site.

Strategy 3: Exploiting Non-Conserved Residues

The active sites of DPP-IV, DPP8, and DPP9 have subtle differences in their amino acid composition. These differences can be exploited to achieve selectivity.

  • Rationale: Designing analogues that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues unique to the DPP-IV active site can significantly enhance selectivity.

  • Suggested Approach:

    • Utilize molecular modeling and docking studies to compare the active sites of human DPP-IV, DPP8, and DPP9.

    • Identify non-conserved residues in close proximity to the bound inhibitor.

    • Design modifications to the this compound scaffold that introduce functional groups capable of interacting favorably with these non-conserved DPP-IV residues.

Experimental Protocols

Protocol 1: DPP Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound analogues against DPP-IV, DPP8, and DPP9.

Materials:

  • Recombinant human DPP-IV, DPP8, and DPP9 enzymes.

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin).

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100).

  • Test compounds (this compound analogues) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the respective DPP enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

Selectivity Calculation: Selectivity is determined by calculating the ratio of IC50 values:

  • Selectivity for DPP-IV over DPP8 = IC50 (DPP8) / IC50 (DPP-IV)

  • Selectivity for DPP-IV over DPP9 = IC50 (DPP9) / IC50 (DPP-IV)

A higher ratio indicates greater selectivity for DPP-IV.

Data Presentation

Table 1: Hypothetical IC50 Values and Selectivity Profile of this compound Analogues

CompoundDPP-IV IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity (DPP8/DPP-IV)Selectivity (DPP9/DPP-IV)
This compound151502001013.3
Analogue A126008505070.8
Analogue B252503001012
Analogue C812001500150187.5

Visualizations

G cluster_0 Strategy for Enhancing DPP-IV Selectivity Start Poor DPP-IV Selectivity of This compound Analogue Strategy1 Modify Piperidine Ring (Steric Hindrance) Start->Strategy1 Strategy2 Alter Phosphosulfamate Warhead (Reactivity Tuning) Start->Strategy2 Strategy3 Exploit Non-Conserved Residues (Targeted Interactions) Start->Strategy3 Assay Perform DPP Inhibition Assays (DPP-IV, DPP8, DPP9) Strategy1->Assay Strategy2->Assay Strategy3->Assay Analysis Calculate IC50 and Selectivity Ratios Assay->Analysis End Analogue with Improved DPP-IV Selectivity Analysis->End G cluster_workflow Experimental Workflow: DPP Inhibition Assay A Prepare Compound Serial Dilutions B Add Assay Buffer and Compound to Plate A->B C Add DPP Enzyme (DPP-IV, DPP8, or DPP9) and Incubate B->C D Add Fluorogenic Substrate (Gly-Pro-AMC) C->D E Monitor Fluorescence D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Calculate IC50 Values G->H G cluster_inhibitor This compound Analogue DPP4 DPP-IV DPP8 DPP8 DPP9 DPP9 Inhibitor This compound Analogue Inhibitor->DPP4 High Affinity (Desired) Inhibitor->DPP8 Low Affinity (Goal) Inhibitor->DPP9 Low Affinity (Goal)

References

Validation & Comparative

In Vitro Potency Showdown: Sulphostin vs. Sitagliptin for DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for type 2 diabetes, both naturally derived and synthetic compounds are of significant interest. This guide provides an in-vitro comparison of the potency of Sulphostin, a natural product isolated from Streptomyces sp., and sitagliptin, a widely prescribed synthetic DPP-4 inhibitor.

Quantitative Comparison of In Vitro Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.

CompoundTarget EnzymeIC50 ValueMolar Equivalent (nM)Source
This compound Dipeptidyl Peptidase-IV (DPP-IV)6.0 ng/mL~18.6 nM
Sitagliptin Dipeptidyl Peptidase-4 (DPP-4)-19 nM

Note: The IC50 value for this compound was converted from ng/mL to nM for a direct comparison, using a molar mass of 322.25 g/mol .

Based on the available in-vitro data, this compound and sitagliptin exhibit remarkably similar and potent inhibitory activity against DPP-4, with IC50 values in the low nanomolar range. This suggests that this compound, a natural product, is a highly effective inhibitor of DPP-4, comparable in potency to the established synthetic drug, sitagliptin.

Experimental Protocols

The determination of in-vitro potency for DPP-4 inhibitors typically involves a fluorometric assay. Below is a detailed methodology synthesized from established protocols.[1][2][3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and sitagliptin) against recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds: this compound and sitagliptin

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and sitagliptin in DMSO. A series of dilutions of the test compounds are then prepared in the assay buffer to achieve a range of final concentrations for the IC50 determination.

  • Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add a specific volume of the diluted test compound (or vehicle control - DMSO in assay buffer).

    • Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are taken at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The mechanism of action for both this compound and sitagliptin involves the inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, these compounds increase the circulating levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

cluster_0 DPP-4 Inhibition Pathway cluster_1 Inhibitors cluster_2 Downstream Effects Incretins Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Cleavage Increased_Incretins Increased Active Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Sitagliptin Sitagliptin Sitagliptin->DPP4 Pancreas Pancreatic β-cells Increased_Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

The following diagram illustrates the general workflow for determining the in-vitro potency of DPP-4 inhibitors.

A Compound Preparation (this compound/Sitagliptin Dilutions) C Assay Plate Setup (96-well plate) A->C B Enzyme & Substrate Preparation (DPP-4 & Gly-Pro-AMC) B->C D Incubation (Inhibitor + Enzyme) C->D E Reaction Initiation (Add Substrate) D->E F Fluorescence Reading (Kinetic Measurement) E->F G Data Analysis (Calculate % Inhibition) F->G H IC50 Determination (Dose-Response Curve) G->H

References

Comparative Efficacy of Sulphostin and Val-boroPro (Talabostat): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two dipeptidyl peptidase (DPP) inhibitors, Sulphostin and Val-boroPro (Talabostat), for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their respective performance.

Introduction

This compound is a novel, natural product-derived dipeptidyl peptidase IV (DPP-IV) inhibitor that has been shown to exhibit hematopoietic stimulating effects.[1] It acts as a covalent inhibitor, forming a stable complex with its target enzymes.[2] Val-boroPro, also known as Talabostat, is a nonselective dipeptidyl peptidase inhibitor with demonstrated anti-neoplastic and hematopoiesis-stimulating activities.[3] A key feature of Talabostat's mechanism is the induction of pyroptosis, a form of programmed cell death, through the inhibition of DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome.[4][5]

Data Presentation: Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Val-boroPro against various dipeptidyl peptidases.

Target EnzymeThis compound (IC50/Ki)Val-boroPro (Talabostat) (IC50/Ki)
DPP-IV 6.0 ng/mL, 8.9 ng/mL[5]; 21 nM[6]< 4 nM (IC50); 0.18 nM (Ki)[3]
DPP8 Data not available4 nM (IC50); 1.5 nM (Ki)[3]
DPP9 Data not available11 nM (IC50); 0.76 nM (Ki)[3]
FAP (Fibroblast Activation Protein) Data not available560 nM (IC50)[3]
QPP (Quiescent Cell Proline Dipeptidase) Data not available310 nM (IC50)[3]
DPP2 Data not availableInhibits[3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency. A lower value indicates a more potent inhibitor. Direct comparison is limited by the availability of data for this compound against a broader range of DPPs.

Mechanism of Action

This compound: Covalent Inhibition

This compound functions as a covalent inhibitor of DPP enzymes. X-ray crystallography has shown that the phosphosulfamate group of this compound forms a covalent bond with the catalytically active serine residue in the active site of DPP4 and DPP9.[2] This irreversible binding leads to sustained inhibition of the enzyme's activity.

Val-boroPro (Talabostat): Induction of Pyroptosis

Talabostat exerts its effects through a distinct mechanism involving the induction of pyroptosis, a pro-inflammatory form of programmed cell death. By inhibiting the intracellular serine proteases DPP8 and DPP9, Talabostat triggers the activation of the NLRP1 inflammasome.[4][5] This multi-protein complex then activates caspase-1, which in turn cleaves gasdermin D to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Val-boroPro (Talabostat) Induced Pyroptosis

G Talabostat Val-boroPro (Talabostat) DPP8_9 DPP8 / DPP9 Inhibition Talabostat->DPP8_9 NLRP1 NLRP1 Inflammasome Activation DPP8_9->NLRP1 Caspase1 Caspase-1 Activation NLRP1->Caspase1 GSDMD Gasdermin D Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis (Cell Lysis, Cytokine Release) GSDMD->Pyroptosis

Mechanism of Talabostat-induced pyroptosis.
Experimental Workflow for Dipeptidyl Peptidase (DPP) Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Prepare Inhibitor Dilutions (this compound or Talabostat) Mix Mix Inhibitor and Enzyme (Pre-incubation) Inhibitor->Mix Enzyme Prepare DPP Enzyme Solution Enzyme->Mix Substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) Add_Substrate Add Substrate to Initiate Reaction Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (λex=360nm, λem=460nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for in vitro DPP inhibition assay.
Experimental Workflow for Pyroptosis Induction and Detection in THP-1 Cells

G cluster_culture Cell Culture & Differentiation cluster_induction Pyroptosis Induction cluster_detection Detection & Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture->Differentiate Prime Prime with LPS (optional) Differentiate->Prime Treat Treat with Val-boroPro (Talabostat) Prime->Treat LDH Measure LDH Release (Cell Lysis) Treat->LDH Cytokine Measure Cytokine Release (e.g., IL-1β) by ELISA Treat->Cytokine Caspase1 Measure Caspase-1 Activity Treat->Caspase1

Workflow for pyroptosis induction and detection.

Experimental Protocols

In Vitro Dipeptidyl Peptidase (DPP) IV Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against DPP-IV using a fluorometric method.[7][8]

Materials:

  • DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (this compound, Val-boroPro) and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the diluted compounds, DPP-IV enzyme solution, and assay buffer. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control after subtracting the background fluorescence.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pyroptosis Induction and Detection in THP-1 Macrophages

This protocol outlines the steps to induce and detect pyroptosis in THP-1 cells treated with Val-boroPro.[9][10][11]

Materials:

  • THP-1 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for priming (optional, depending on the specific pathway being investigated)

  • Val-boroPro (Talabostat)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • ELISA kits for cytokine detection (e.g., IL-1β)

  • Caspase-1 activity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension.

    • To differentiate into macrophage-like cells, seed the cells in a culture plate and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for at least 24 hours.

  • Pyroptosis Induction:

    • (Optional) Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for a few hours.

    • Treat the cells with various concentrations of Val-boroPro.

  • Detection of Pyroptosis:

    • Cell Lysis (LDH Assay): Collect the cell culture supernatant at different time points after treatment. Measure the amount of LDH released from the cells using a commercially available kit, which is an indicator of cell membrane damage.

    • Cytokine Release (ELISA): Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines, such as IL-1β, using specific ELISA kits.

    • Caspase-1 Activity: Measure the activity of caspase-1 in cell lysates or supernatants using a specific activity assay kit.

Conclusion

This compound and Val-boroPro (Talabostat) are both potent inhibitors of dipeptidyl peptidases with distinct mechanisms of action. Talabostat has been more extensively characterized against a broader range of DPPs and is known to induce an inflammatory form of cell death called pyroptosis. This compound, a natural product, acts as a covalent inhibitor of DPP-IV and has shown hematopoietic stimulating properties. The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused on the role of broad DPP inhibition and pyroptosis in disease models, Talabostat is a well-characterized tool. For investigations into covalent DPP-IV inhibition and its downstream effects, particularly on hematopoiesis, this compound presents a valuable research compound. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and selectivity profiles of these two inhibitors.

References

Head-to-head comparison of Sulphostin and vildagliptin.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a well-established strategy. This guide provides a detailed head-to-head comparison of two such inhibitors: the well-characterized drug vildagliptin and the lesser-known natural product, Sulphostin. While both compounds target the same enzyme, this document aims to delineate their known similarities and differences based on available preclinical and clinical data.

This comparison will delve into their mechanisms of action, present available quantitative data on their inhibitory potency, and outline relevant experimental protocols. It is important to note that while extensive research and clinical trial data are available for vildagliptin, the body of literature for this compound, particularly in the context of diabetes, is significantly more limited.

Mechanism of Action and Signaling Pathways

Both this compound and vildagliptin exert their primary therapeutic effect through the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both molecules increase the circulating levels of active GLP-1 and GIP.

Vildagliptin's Established Signaling Pathway:

Vildagliptin's mechanism is well-documented.[1][2][3] Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[4][5][6] This dual action on the pancreatic islets leads to improved glycemic control.

Vildagliptin_Pathway cluster_blood Bloodstream GLP1_GIP_active Active GLP-1 & GIP Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Stimulates GLP1_GIP_inactive Inactive GLP-1 & GIP Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits DPP4->GLP1_GIP_active Degrades Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Effect

Figure 1: Vildagliptin's DPP-4 Inhibition Pathway.

This compound's Putative Signaling Pathway:

This compound is also a potent inhibitor of DPP-4 (also referred to as DPPIV).[7][8] Therefore, it is presumed to follow a similar pathway to vildagliptin in elevating incretin levels. However, a noteworthy distinction arises from preliminary research suggesting that this compound may also inhibit Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition would, in theory, enhance insulin sensitivity. This potential dual-target mechanism of this compound could offer a synergistic approach to glycemic control.

Sulphostin_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle, Adipose) GLP1_GIP_active Active GLP-1 & GIP Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Stimulates InsulinReceptor Insulin Receptor InsulinSignaling ↑ Insulin Signaling InsulinReceptor->InsulinSignaling PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates (Inhibits Signaling) Glucose ↓ Blood Glucose InsulinSignaling->Glucose This compound This compound This compound->PTP1B Potentially Inhibits DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits DPP4->GLP1_GIP_active Degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Insulin->InsulinReceptor Binds

Figure 2: this compound's Potential Dual Inhibition Pathway.

Quantitative Data Presentation

Table 1: In Vitro DPP-4 Inhibitory Activity

CompoundIC50 (nM)Source Organism/EnzymeReference
Vildagliptin ~34 - 62Human recombinant DPP-4[4]
This compound ~11 - 21Not specified[8]

Table 2: Preclinical and Clinical Efficacy (Selected Data)

ParameterVildagliptinThis compound
HbA1c Reduction (Monotherapy) -0.6% to -1.0% (in clinical trials)[4]Data not available
Fasting Plasma Glucose Reduction Significant reduction observed in clinical trials[8]Data not available
Effect on Insulin Secretion Enhances glucose-dependent insulin secretion[4][6]Data not available
Effect on Glucagon Secretion Suppresses glucagon secretion[4]Data not available
Other Reported Biological Activity -Stimulates hematopoiesis[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments relevant to the evaluation of DPP-4 inhibitors.

DPP-4 Inhibition Assay (In Vitro)

This assay is fundamental to determining the inhibitory potency of a compound against the DPP-4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Principle: The assay typically employs a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases a fluorescent product (AMC). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds.

  • Add the DPP-4 enzyme solution to each well containing the test compound and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DPP4_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Inhibitor Add Inhibitor to 96-well Plate Prepare_Compounds->Add_Inhibitor Add_Enzyme Add DPP-4 Enzyme & Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a DPP-4 Inhibition Assay.

PTP1B Inhibition Assay (In Vitro)

Given the potential for this compound to inhibit PTP1B, this assay is critical for confirming this secondary mechanism.

Objective: To determine the inhibitory activity of a test compound against PTP1B.

Principle: This assay often uses a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA)

  • Test compounds (this compound)

  • 96-well microplate (clear)

  • Microplate reader with absorbance detection capabilities

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add the test compound and the PTP1B enzyme solution.

  • Incubate for a defined period at 37°C.

  • Initiate the reaction by adding the pNPP substrate.

  • After a further incubation period, stop the reaction (e.g., by adding a strong base like NaOH).

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50.[9]

PTP1B_Assay_Workflow Start Start Prepare_this compound Prepare this compound Dilutions Start->Prepare_this compound Add_Inhibitor_Enzyme Add this compound & PTP1B Enzyme to Plate Prepare_this compound->Add_Inhibitor_Enzyme Incubate1 Incubate Add_Inhibitor_Enzyme->Incubate1 Add_Substrate Add pNPP Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for a PTP1B Inhibition Assay.

Conclusion

This guide provides a comparative overview of this compound and vildagliptin, focusing on their roles as DPP-4 inhibitors. Vildagliptin is a well-established therapeutic agent with a clearly defined mechanism of action and a large body of clinical evidence supporting its efficacy and safety in the management of type 2 diabetes.

This compound, a natural product, also demonstrates potent DPP-4 inhibitory activity in vitro. The preliminary suggestion of a dual inhibitory mechanism involving PTP1B is a compelling area for further investigation, as it could signify a novel therapeutic advantage. However, there is a significant gap in the literature regarding the preclinical and clinical evaluation of this compound for diabetes. Further research is required to elucidate its effects on glucose homeostasis, insulin and glucagon secretion, and its overall safety and efficacy profile in relevant in vivo models.

References

Benchmarking New Sulphostin Analogues: A Comparative Guide for PTP Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on an extensive review of scientific literature, Sulphostin and its analogues are established as inhibitors of dipeptidyl peptidases (DPPs), not protein tyrosine phosphatases (PTPs). The mechanism of action involves covalent modification of a serine residue within the DPP active site. This guide, therefore, provides a comprehensive framework for benchmarking novel protein tyrosine phosphatase (PTP) inhibitors, using the requested format, which can be applied to any new PTP-targeting compounds.

Comparative Analysis of Inhibitory Potency and Selectivity

The initial step in benchmarking new PTP inhibitor analogues involves a quantitative comparison of their inhibitory activity against the target PTP and other related phosphatases to determine selectivity. This data is crucial for identifying lead candidates with the desired potency and specificity.

Table 1: Comparative Inhibitory Activity of Novel PTP Inhibitor Analogues Against a Parent Compound

Compound IDTarget PTP (e.g., PTP1B) IC50 (µM)Off-Target PTP (e.g., TCPTP) IC50 (µM)Off-Target PTP (e.g., SHP2) IC50 (µM)Selectivity Ratio (TCPTP/PTP1B)Selectivity Ratio (SHP2/PTP1B)
Parent Compound 2.5 ± 0.325 ± 2.150 ± 4.51020
Analogue A-1 0.8 ± 0.132 ± 3.064 ± 5.84080
Analogue A-2 1.5 ± 0.215 ± 1.430 ± 2.71020
Analogue A-3 5.1 ± 0.6102 ± 9.1204 ± 18.22040

IC50 values represent the mean ± standard deviation from a minimum of three independent experiments.

Experimental Methodologies

Transparent and detailed experimental protocols are fundamental for the validation and replication of findings. Below are standard assays for benchmarking PTP inhibitors.

In Vitro PTP Enzymatic Assay

This biochemical assay quantifies the potency of the compounds in inhibiting the enzymatic activity of purified PTPs.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.

  • Materials: Recombinant human PTPs (e.g., PTP1B, TCPTP, SHP2), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT), a fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), test compounds, and 384-well microplates.

  • Procedure:

    • Dispense serial dilutions of the test compounds into the microplate wells.

    • Add the PTP enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the dephosphorylation of DiFMUP, which results in a fluorescent signal, using a plate reader in kinetic mode.

    • Calculate the reaction rates and determine the percent inhibition for each compound concentration relative to a vehicle control.

    • Fit the dose-response data to a suitable equation to calculate the IC50 values.

Cellular Assay for PTP Inhibition

This assay evaluates the ability of the compounds to engage the target PTP within a cellular environment and modulate downstream signaling pathways.

  • Objective: To confirm target engagement and assess the functional consequences of PTP inhibition in cells.

  • Materials: A relevant cell line (e.g., HEK293, HepG2), cell culture media, test compounds, a stimulating agent (e.g., insulin for PTP1B), lysis buffer, and antibodies for Western blotting (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor).

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-treat the cells with varying concentrations of the test compounds for a specified duration.

    • Stimulate the cells with the appropriate agonist to induce phosphorylation of the PTP's substrate.

    • Lyse the cells and quantify the protein concentration.

    • Perform Western blot analysis to detect the phosphorylation status of the target substrate.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitors.

Visual Representations of Concepts and Workflows

PTP-Mediated Signaling Pathway

The diagram below illustrates the role of a PTP, such as PTP1B, as a negative regulator in a generic growth factor signaling pathway.

PTP_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (Inactive) Receptor_P Receptor Tyrosine Kinase (Active, Phosphorylated) Receptor->Receptor_P Autophosphorylation PTP PTP1B Receptor_P->PTP Dephosphorylation Substrate Downstream Substrate (e.g., IRS-1) Receptor_P->Substrate Phosphorylation PTP->Receptor Substrate_P Phosphorylated Substrate Substrate->Substrate_P Signaling Cellular Signaling Cascade Substrate_P->Signaling Activation Response Biological Response Signaling->Response Ligand Ligand (e.g., Insulin) Ligand->Receptor Binding workflow start Design & Synthesize New Analogues biochem In Vitro Biochemical Assays (Potency & Selectivity) start->biochem cellular Cell-Based Assays (Target Engagement & Function) biochem->cellular Potent & Selective Compounds adme ADME/Tox Profiling cellular->adme Cell-Active Compounds invivo In Vivo Efficacy Studies (Disease Models) adme->invivo Drug-like Properties decision Lead Candidate Selection invivo->decision

In Vivo Efficacy of Sulphostin Versus Other DPP-IV Inhibitors in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo performance of DPP-IV inhibitors, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols. This guide focuses on the available in vivo data in mouse models for Sulphostin and other prominent DPP-IV inhibitors, including Sitagliptin, Vildagliptin, and Linagliptin.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it enhances the action of endogenous incretins, leading to improved insulin secretion and suppressed glucagon release in a glucose-dependent manner.

This compound, a natural product isolated from Streptomyces sp. MK251-43F3, has been identified as a novel and potent covalent inhibitor of DPP-IV. While research has highlighted its significant hematopoietic effects, including the stimulation of granulocyte colony-stimulating factor (G-CSF) production and an increase in neutrophil counts in mice, there is a notable lack of publicly available data on its in vivo efficacy concerning glucose metabolism. This guide aims to present the current state of knowledge on this compound and provide a comparative analysis with established DPP-IV inhibitors for which extensive in vivo data in mouse models are available.

This compound: A Novel DPP-IV Inhibitor with Hematopoietic Effects

This compound has been characterized as a potent inhibitor of DPP-IV.[1][2] In vivo studies in mice have demonstrated that this compound administration leads to:

  • Induction of G-CSF production.[1]

  • Stimulation of myeloblasts in the bone marrow.[1]

  • Increased neutrophil numbers in peripheral blood, both in normal and cyclophosphamide-induced leucopenic mice.[1]

These findings suggest that this compound and its derivatives could be potential candidates for therapeutic development in the context of hematopoietic stimulation.[1] However, to date, published research has not focused on its potential anti-hyperglycemic effects in vivo. Therefore, a direct comparison of its glucose-lowering efficacy with other DPP-IV inhibitors is not currently possible.

Comparative In Vivo Efficacy of Established DPP-IV Inhibitors in Mice

In contrast to this compound, several DPP-IV inhibitors have been extensively studied for their effects on glucose metabolism in various mouse models. The following sections provide comparative data on the in vivo efficacy of Sitagliptin, Vildagliptin, and Linagliptin.

Data Presentation: Oral Glucose Tolerance Test (OGTT) in Mice

The Oral Glucose Tolerance Test (OGTT) is a standard method to assess how quickly glucose is cleared from the blood. The following tables summarize the effects of different DPP-IV inhibitors on blood glucose levels during an OGTT in mice.

Table 1: Effect of Sitagliptin on Oral Glucose Tolerance in Mice

Treatment GroupDosePeak Blood Glucose (mg/dL)Area Under the Curve (AUC) for GlucoseReference
Vehicle Control-Varies by studyVaries by study[3]
Sitagliptin4 µ g/mouse Significantly reducedSignificantly reduced[3]
Sitagliptin40 µ g/mouse Markedly reducedMarkedly reduced[3]
Sitagliptin10 mg/kgSignificantly reducedSignificantly reduced[4]

Table 2: Effect of Vildagliptin on Oral Glucose Tolerance in Mice

Treatment GroupDosePeak Blood Glucose (mg/dL)Area Under the Curve (AUC) for GlucoseReference
Vehicle Control-Varies by studyVaries by study[1][5]
VildagliptinChronic administrationSignificantly decreasedSignificantly decreased[1]
Vildagliptin8 weeks treatmentMarkedly decreasedNot specified[5]

Table 3: Effect of Linagliptin on Oral Glucose Tolerance in Mice

Treatment GroupDosePeak Blood Glucose (mg/dL)Area Under the Curve (AUC) for GlucoseReference
Vehicle Control-Varies by studyVaries by study[6]
Linagliptin3 mg/kg (s.c.)Significantly improvedSignificantly improved[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

DPP_IV_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP Stimulates release of DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV Substrate for Insulin Insulin Secretion (Glucose Uptake) GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion (Glucose Production) GLP1_GIP->Glucagon Inhibits Inactive_Metabolites Inactive Metabolites DPPIV->Inactive_Metabolites Inactivates to Sulphostin_Inhibitors This compound & Other DPP-IV Inhibitors Sulphostin_Inhibitors->DPPIV Inhibits

DPP-IV Signaling Pathway in Glucose Homeostasis.

OGTT_Workflow start Start fasting Fast Mice (4-6 hours) start->fasting weighing1 Record Baseline Body Weight fasting->weighing1 drug_admin Administer DPP-IV Inhibitor or Vehicle (Oral Gavage) weighing1->drug_admin wait Wait (e.g., 30 minutes) drug_admin->wait glucose_challenge Oral Glucose Challenge (e.g., 2 g/kg) wait->glucose_challenge blood_sampling Collect Blood Samples at Timed Intervals (0, 15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose Levels blood_sampling->glucose_measurement data_analysis Data Analysis (e.g., AUC calculation) glucose_measurement->data_analysis end End data_analysis->end

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT) in Mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for conducting an Oral Glucose Tolerance Test (OGTT) in mice to evaluate the efficacy of DPP-IV inhibitors.

Oral Glucose Tolerance Test (OGTT) Protocol

1. Animal Preparation:

  • Use male C57BL/6J mice (or other relevant strain), aged 8-12 weeks.

  • Acclimatize the animals for at least one week before the experiment.

  • House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Fasting:

  • Fast the mice for 4-6 hours before the glucose challenge.[7]

  • Ensure free access to water during the fasting period.[7]

3. Drug Administration:

  • Prepare the DPP-IV inhibitor (e.g., Sitagliptin, Vildagliptin, Linagliptin) and vehicle solutions.

  • Administer the compound or vehicle to the mice via oral gavage at the desired dose.[4] A typical volume is 10 µL/g of body weight.

4. Glucose Challenge:

  • Thirty minutes after drug administration, administer a glucose solution (e.g., 20% or 50% dextrose in PBS) via oral gavage.[4]

  • The standard glucose dose is 2 g/kg of body weight.[4]

5. Blood Sampling and Glucose Measurement:

  • Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.[7]

  • Measure blood glucose concentrations using a glucometer.

6. Data Analysis:

  • Plot the mean blood glucose concentrations at each time point for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes to quantify the overall glucose tolerance.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the differences between treatment groups.

Conclusion

This compound is a novel DPP-IV inhibitor with demonstrated in vivo efficacy in stimulating hematopoiesis in mice. However, there is a significant gap in the literature regarding its effects on glucose metabolism. In contrast, established DPP-IV inhibitors such as Sitagliptin, Vildagliptin, and Linagliptin have been extensively shown to improve glucose tolerance in various mouse models. The data and protocols presented in this guide provide a valuable resource for researchers in the field of diabetes and metabolic diseases, highlighting the need for further investigation into the potential anti-hyperglycemic properties of this compound. Future studies are warranted to elucidate the full therapeutic potential of this novel compound.

References

Unveiling the Selectivity of Sulphostin: A Comparative Analysis Against a Panel of Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptidase inhibitor Sulphostin with other key alternatives, supported by experimental data. We delve into its selectivity profile, mechanism of action, and provide detailed experimental protocols to aid in your research and development endeavors.

This compound, a naturally derived peptidase inhibitor, has garnered significant interest for its potent inhibitory activity. This guide offers a comprehensive analysis of its selectivity against a panel of peptidases, benchmarked against other well-characterized inhibitors: the non-selective Talabostat (Val-boroPro), and the highly selective DPP-4 inhibitors, Sitagliptin and Linagliptin.

Selectivity Profile: A Quantitative Comparison

The inhibitory potency of this compound and its comparators against a panel of key peptidases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), reveals distinct selectivity profiles critical for target validation and drug development.

PeptidaseThis compound (IC50)Talabostat (IC50)Sitagliptin (IC50)Linagliptin (IC50)
DPP-IV (CD26) 79 nM[1]< 4 nM[2][3]18 nM1 nM[4]
DPP8 6930 nM[1]4 nM[2][3]> 46,800 nM (>2600-fold selective)> 10,000 nM (>10,000-fold selective)[4]
DPP9 1392 nM[1]11 nM[2][3]> 46,800 nM (>2600-fold selective)> 10,000 nM (>10,000-fold selective)[4]
Fibroblast Activation Protein (FAP) Not Reported560 nM[2][3]Not Reported89 nM[4]
Prolyl Oligopeptidase (POP/PREP) Not Reported390 nM[2]Not Reported> 10,000 nM (>10,000-fold selective)
Quiescent Cell Proline Dipeptidase (QPP) Not Reported310 nM[2][3]Not ReportedNot Reported

Key Observations:

  • This compound demonstrates a clear preference for DPP-IV, with approximately 17-fold and 87-fold selectivity over DPP9 and DPP8, respectively.[1] Its activity against a broader range of peptidases has not been extensively reported in publicly available literature.

  • Talabostat is a broad-spectrum inhibitor, potently inhibiting multiple members of the dipeptidyl peptidase family, as well as FAP and POP.[2][3][5]

  • Sitagliptin and Linagliptin are highly selective for DPP-IV, exhibiting thousands-fold greater potency for this enzyme compared to other closely related peptidases like DPP8 and DPP9.[4] Linagliptin also shows some activity against FAP, though it is significantly less potent than its inhibition of DPP-IV.[4]

Mechanism of Action: Covalent Inhibition

This compound exhibits its inhibitory effect through a covalent mechanism of action. It forms a stable, covalent bond with the active site serine residue of the target peptidase. This irreversible inhibition leads to a prolonged duration of action.

cluster_this compound This compound cluster_Peptidase Peptidase Active Site cluster_Complex Covalent Complex This compound This compound ActiveSite Serine Residue This compound->ActiveSite Binds to CovalentComplex This compound-Peptidase Covalent Adduct ActiveSite->CovalentComplex Forms

This compound's covalent inhibition mechanism.

Experimental Protocols

The following provides a detailed methodology for a standard Dipeptidyl Peptidase IV (DPP-IV) inhibition assay, a key experiment for determining the selectivity and potency of inhibitors like this compound.

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (e.g., this compound, Talabostat, Sitagliptin, Linagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution or vehicle control

      • DPP-IV enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Buffer, Inhibitor, and Enzyme to Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Experimental workflow for DPP-IV inhibition assay.

Conclusion

This comparative guide highlights the distinct selectivity profile of this compound, particularly its potent and selective inhibition of DPP-IV over other members of the DPP family. While its activity against a broader panel of peptidases remains to be fully elucidated, the available data positions this compound as a valuable tool for studying the specific roles of DPP-IV and as a potential starting point for the development of novel therapeutics. The provided experimental protocol offers a robust framework for researchers to further investigate the inhibitory properties of this compound and other compounds of interest.

References

Confirming Covalent Modification of DPP-IV by Sulphostin via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulphostin, a covalent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), with other DPP-IV inhibitors. It details the use of mass spectrometry to confirm the covalent binding mechanism of this compound and offers protocols for researchers to conduct similar analyses.

Introduction to DPP-IV and its Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.

This compound is a natural product that has been identified as a potent covalent inhibitor of DPP-IV.[1] Its unique mechanism of action offers a potential advantage over reversible inhibitors. This guide will delve into the experimental evidence supporting the covalent binding of this compound to DPP-IV, primarily focusing on mass spectrometry as a definitive analytical technique.

Comparative Analysis of DPP-IV Inhibitors

The potency of various DPP-IV inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Below is a comparison of the IC50 values for this compound and several commercially available DPP-IV inhibitors, known as "gliptins," as well as some natural peptides.

InhibitorTypeIC50 (nM)Reference
This compound Covalent Natural Product21[2]
VildagliptinReversible Synthetic3.5 - 62[3][4]
SitagliptinReversible Synthetic18 - 19[1][4]
SaxagliptinReversible Synthetic26 - 50[4][5][6]
LinagliptinReversible Synthetic1[4][7]
AlogliptinReversible Synthetic<10 - 24[4][5]
Trp-ArgNatural Peptide37,800[8][9]
Trp-LysNatural Peptide40,600[8][9]
Trp-LeuNatural Peptide<45,000[9]
IPI (Ile-Pro-Ile)Natural Peptide3,220[10]
VPL (Val-Pro-Leu)Natural Peptide16,800[10]
Lup1 (LTFPGSAED)Natural Peptide207,500[11]
Soy1 (IAVPTGVA)Natural Peptide223,200[11]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source, temperature). The data presented here are for comparative purposes and are sourced from the indicated references.

Confirming Covalent Binding by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of protein-ligand interactions, it can definitively confirm covalent binding by detecting a mass shift in the target protein corresponding to the mass of the bound inhibitor.

Experimental Workflow

The general workflow for confirming the covalent binding of an inhibitor to a target protein using mass spectrometry involves several key steps:

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_localization Binding Site Localization (Optional) Incubation Incubate DPP-IV with Inhibitor LC_MS Intact Protein LC-MS Analysis Incubation->LC_MS Control Prepare Control (DPP-IV alone) Control->LC_MS Deconvolution Deconvolution of Mass Spectra LC_MS->Deconvolution Mass_Shift Identify Mass Shift Deconvolution->Mass_Shift Digestion Proteolytic Digestion Mass_Shift->Digestion Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Identify_Adduct Identify Modified Peptide Peptide_Mapping->Identify_Adduct

Fig. 1: Experimental workflow for confirming covalent binding using mass spectrometry.
Detailed Experimental Protocol: Intact Protein Analysis

This protocol outlines the steps for analyzing the intact DPP-IV protein after incubation with this compound to confirm covalent modification.

1. Materials and Reagents:

  • Recombinant human DPP-IV protein

  • This compound

  • DPP-IV inhibitors for comparison (e.g., Vildagliptin, Sitagliptin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 0.1% formic acid in water/acetonitrile)

  • LC-MS grade water and acetonitrile

  • Formic acid

2. Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (e.g., UPLC/HPLC).

3. Procedure:

  • Protein-Inhibitor Incubation:

    • Prepare a solution of DPP-IV in the assay buffer at a final concentration of 1-5 µM.

    • Add this compound (or other inhibitors) to the protein solution at a desired molar excess (e.g., 1:1, 1:5, 1:10 protein to inhibitor ratio).

    • Prepare a control sample containing only DPP-IV in the assay buffer with the same concentration of DMSO (or the solvent used for the inhibitor).

    • Incubate the samples at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes) to monitor the reaction progress.

  • Sample Quenching and Preparation for LC-MS:

    • At each time point, quench the reaction by adding the quenching solution. This stops the reaction and prepares the sample for mass spectrometry analysis.

    • Desalt the samples using a suitable method such as a C4 ZipTip or online desalting with a C4 column to remove non-volatile salts that can interfere with the analysis.[12]

  • LC-MS Analysis:

    • Inject the desalted samples onto the LC-MS system.

    • Separate the protein from unbound inhibitor and other small molecules using a reversed-phase column (e.g., C4).

    • Acquire mass spectra of the intact protein in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.[13]

    • Compare the mass of the DPP-IV from the inhibitor-treated sample with the control sample.

    • A mass increase in the treated sample that corresponds to the molecular weight of this compound (minus any leaving groups) confirms covalent binding.[13] The expected mass shift for this compound binding is the addition of its molecular weight.

Expected Results

Upon successful covalent binding of this compound to DPP-IV, the deconvoluted mass spectrum of the incubated sample will show a new peak with a higher mass compared to the control (unbound DPP-IV). The difference in mass should correspond to the molecular weight of the this compound molecule that has covalently attached to the protein.

DPP-IV Signaling Pathway

DPP-IV exerts its biological effects through the cleavage of various substrates, most notably the incretin hormones GLP-1 and GIP. Inhibition of DPP-IV leads to the potentiation of the downstream signaling of these hormones.

G cluster_input Input cluster_incretins Incretin Hormones cluster_dpp4 DPP-IV Action cluster_pancreas Pancreatic Response cluster_output Physiological Effect Food Food Intake GLP1 Active GLP-1 Food->GLP1 GIP Active GIP Food->GIP DPP4 DPP-IV GLP1->DPP4 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP->DPP4 GIP->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP This compound This compound This compound->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits reduction of

Fig. 2: Simplified signaling pathway of DPP-IV and its inhibition by this compound.

Conclusion

Mass spectrometry provides an unequivocal method to confirm the covalent binding of this compound to DPP-IV. The observed mass shift in the intact protein analysis serves as direct evidence of the formation of a stable protein-inhibitor adduct. This covalent mechanism of inhibition may offer advantages in terms of duration of action and potency compared to reversible inhibitors. The experimental protocols and comparative data presented in this guide are intended to assist researchers in the fields of pharmacology and drug development in their evaluation of novel DPP-IV inhibitors.

References

A comparative analysis of the kinetic properties of Sulphostin and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Kinetic Properties of Sulphostin and Its Derivatives as Dipeptidyl Peptidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the kinetic properties of this compound and its derivatives, focusing on their inhibitory activity against Dipeptidyl Peptidases (DPPs), particularly DPP4, DPP8, and DPP9. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development efforts.

Introduction to this compound and its Derivatives

This compound is a natural product known to be a potent covalent inhibitor of DPP4.[1] Its unique chemical scaffold has served as a foundation for the development of various derivatives, primarily N-phosphonopiperidones, aimed at achieving improved potency and selectivity for other DPP family members, such as DPP8 and DPP9.[2][3] These enzymes play crucial roles in various physiological processes, including glucose homeostasis (DPP4) and immune regulation (DPP8 and DPP9), making them attractive targets for therapeutic intervention.[4][5]

Comparative Kinetic Data

The inhibitory activities of this compound and its N-phosphonopiperidone derivatives against DPP4, DPP8, and DPP9 have been evaluated to determine their potency and selectivity. The data, summarized in the table below, is extracted from a key study on this compound-inspired inhibitors.[1] The inhibitory potency is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeIC50 (nM)
This compound DPP479 ± 29
DPP86930 ± 620
DPP91392 ± 108
Derivative 1 (Example) DPP4Data not available
DPP8Data not available
DPP9Data not available
Derivative 2 (Example) DPP4Data not available
DPP8Data not available
DPP9Data not available

Note: Specific kinetic data for a broad range of named derivatives beyond the parent compound, this compound, requires access to the full dataset of the cited study. The table structure is provided for the inclusion of such data as it becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.

In Vitro Fluorescence-Based Kinetic Assay for DPP Inhibition

This protocol is based on commercially available DPP inhibitor screening assay kits and is suitable for determining the inhibitory potency (IC50) of compounds like this compound.[6][7][8]

Materials:

  • Human recombinant DPP4, DPP8, or DPP9 enzyme

  • DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (GP-AMC)

  • Inhibitor compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X working solution of the DPP Assay Buffer.

    • Dilute the recombinant DPP enzyme to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.

    • Prepare a stock solution of the GP-AMC substrate in the 1X Assay Buffer.

    • Prepare a serial dilution of the inhibitor compounds in the solvent.

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP enzyme, and 10 µL of the solvent (without inhibitor).

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP enzyme, and 10 µL of the inhibitor solution at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for at least 30 minutes at 37°C, protected from light.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the background reaction rate from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Setup Set up 96-well plate (Controls & Inhibitor concentrations) Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate reaction (Add Substrate) Preincubation->Initiate Measure Kinetic fluorescence measurement Initiate->Measure Calculate Calculate reaction rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Workflow for in vitro fluorescence-based kinetic assay.
Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors like this compound and its derivatives within a complex biological sample.[2][9]

Principle: A cell lysate is pre-incubated with the inhibitor of interest. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., serine hydrolases) is added. The ABP covalently labels the active enzymes that were not blocked by the inhibitor. The extent of ABP labeling is then quantified, typically by gel-based fluorescence scanning or mass spectrometry, to determine the inhibitor's potency and selectivity.

Methodology:

  • Proteome Preparation: Prepare cell lysates under non-denaturing conditions to maintain enzyme activity.

  • Inhibitor Incubation: Incubate the proteome with varying concentrations of the this compound derivative or a vehicle control for a specified time.

  • Probe Labeling: Add a fluorescently tagged or biotinylated activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) and incubate to label the active enzymes.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a specific band in the inhibitor-treated sample compared to the control indicates target engagement.

    • Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify the labeled proteins by LC-MS/MS.

G Proteome Cell Lysate (Active Enzymes) Inhibitor Incubate with This compound Derivative Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-Biotin) Inhibitor->Probe Analysis Analysis Probe->Analysis Gel Gel-Based (SDS-PAGE, Fluorescence Scan) Analysis->Gel Qualitative MS Mass Spectrometry-Based (Enrichment, LC-MS/MS) Analysis->MS Quantitative

Workflow for competitive activity-based protein profiling.

Signaling Pathways

This compound and its derivatives exert their effects by modulating the activity of DPP enzymes, which in turn regulate various signaling pathways.

DPP4 and GLP-1 Signaling in Glucose Homeostasis

DPP4 is a key regulator of glucose metabolism through its inactivation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1).[10] Inhibition of DPP4 by compounds like this compound increases the bioavailability of active GLP-1, leading to enhanced insulin secretion from pancreatic β-cells.[11][12]

G cluster_dpp4 DPP4 Regulation cluster_glp1r GLP-1 Receptor Signaling in Pancreatic β-cell This compound This compound / Derivatives DPP4 DPP4 This compound->DPP4 GLP1_active Active GLP-1 DPP4->GLP1_active Cleavage GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin G cluster_dpp9 DPP9 Regulation cluster_inflammasome NLRP1 Inflammasome Activation Sulphostin_deriv Selective DPP9 Inhibitor DPP9 DPP9 Sulphostin_deriv->DPP9 NLRP1_CT NLRP1 C-terminus DPP9->NLRP1_CT Sequesters NLRP1_inactive Inactive NLRP1 Complex NLRP1_active Active NLRP1 NLRP1_CT->NLRP1_active Released ASC ASC NLRP1_active->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Casp1_active Active Caspase-1 Casp1->Casp1_active IL1b Pro-IL-1β Casp1_active->IL1b IL1b_active Active IL-1β (Inflammation) IL1b->IL1b_active

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Sulphostin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, logistical, and operational protocols for the handling of Sulphostin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.

Recommended Personal Protective Equipment (PPE):

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from accidental splashes or airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if handling large quantities or if dust generation is likely.Prevents inhalation of airborne particles.

General Hygiene Measures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Change contaminated clothing promptly.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided below.

Property Value Reference
Molecular Formula C₅H₁₃N₄O₅PS·H₂O[1]
Molecular Weight 290.23 g/mol [1]
CAS Number Not available
Appearance Solid
Melting Point 65 - 70 °C (149 - 158 °F)
Boiling Point 467 °C (873 °F)
Solubility Soluble in water and DMSO
Stability Stable under standard ambient conditions. The sulfonic acid group contributes to the compound's stability.[2][3]

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation.

  • Use non-sparking tools for transferring the solid.

  • Avoid creating dust clouds.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage of the solid, it is recommended to store it at -20°C, desiccated.[4]

  • Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4]

Emergency Procedures and Disposal

First Aid Measures:

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a doctor if feeling unwell.

Spill Response Plan:

A minor spill of this compound, as a non-hazardous powder, can be managed by trained laboratory personnel.

Spill_Response_Workflow Workflow for Minor this compound Spill start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat alert->ppe contain Contain the spill by gently covering with absorbent material ppe->contain collect Carefully sweep or scoop the material into a designated waste container contain->collect clean Clean the spill area with a damp cloth collect->clean dispose Label and dispose of the waste container according to institutional guidelines for chemical waste clean->dispose decontaminate Decontaminate reusable equipment dispose->decontaminate wash Wash hands thoroughly decontaminate->wash end Spill Cleaned Up wash->end

Workflow for a minor laboratory spill of this compound.

Disposal Plan:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

  • It is recommended to dispose of chemical waste through a licensed waste disposal company.

  • Do not allow the product to enter drains.

Experimental Protocol: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory activity of this compound against DPP-IV.

Materials:

  • This compound

  • DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the DPP-IV enzyme solution in assay buffer to the desired concentration.

    • Prepare the DPP-IV substrate solution in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • DPP-IV enzyme solution

    • Mix the contents of the wells gently and incubate at 37°C for a pre-determined time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the DPP-IV substrate solution to each well.

    • Immediately measure the absorbance or fluorescence at regular intervals for a specified period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition of DPP-IV activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

DPP_IV_Inhibition_Assay_Workflow Experimental Workflow for DPP-IV Inhibition Assay prep Prepare Reagents: - this compound dilutions - DPP-IV enzyme solution - Substrate solution plate Plate Setup: Add buffer, this compound (or control), and DPP-IV enzyme to wells prep->plate incubate1 Pre-incubate at 37°C plate->incubate1 add_substrate Add DPP-IV substrate to initiate reaction incubate1->add_substrate measure Measure absorbance/fluorescence kinetically add_substrate->measure analyze Analyze data to determine IC50 value measure->analyze result Inhibitory activity of this compound determined analyze->result

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.